methyl 4,5-dichloro-1H-indole-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 4,5-dichloro-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO2/c1-15-10(14)8-4-5-7(13-8)3-2-6(11)9(5)12/h2-4,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGXUKBYUAWSIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC(=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952958-53-1 | |
| Record name | methyl 4,5-dichloro-1H-indole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 4,5-dichloro-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Dichlorinated Indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products, pharmaceuticals, and agrochemicals. The strategic introduction of halogen atoms, particularly chlorine, onto this privileged scaffold can profoundly influence a molecule's physicochemical and biological properties. Halogenation can enhance metabolic stability, improve membrane permeability, and introduce new binding interactions with biological targets. This guide focuses on a specific, yet under-documented, member of this class: methyl 4,5-dichloro-1H-indole-2-carboxylate . While direct experimental data for this compound is sparse in publicly available literature, this document aims to provide a comprehensive technical overview by leveraging established principles of indole chemistry, analyzing data from closely related analogues, and offering expert insights into its potential properties and applications. This guide is structured to be a practical resource for researchers looking to synthesize, characterize, and explore the utility of this intriguing molecule.
Physicochemical and Structural Properties
The fundamental characteristics of a molecule dictate its behavior in both chemical and biological systems. For this compound, we can infer a range of properties based on its constituent parts: the indole core, the chloro-substituents, and the methyl ester.
Structural Information
| Property | Value | Source |
| Molecular Formula | C₁₀H₇Cl₂NO₂ | PubChem[1] |
| Molecular Weight | 244.08 g/mol | Calculated |
| Canonical SMILES | COC(=O)C1=CC2=C(N1)C=CC(=C2Cl)Cl | PubChem[1] |
| InChI | InChI=1S/C10H7Cl2NO2/c1-15-10(14)8-4-5-7(13-8)3-2-6(11)9(5)12/h2-4,13H,1H3 | PubChem[1] |
| InChIKey | FCGXUKBYUAWSIF-UHFFFAOYSA-N | PubChem[1] |
Predicted Physicochemical Properties
A summary of key predicted physicochemical properties is presented below. These values are computationally derived and provide a valuable starting point for experimental design.
| Property | Predicted Value | Notes |
| XlogP | 3.5 | This value suggests moderate lipophilicity, which is often favorable for cell membrane permeability.[1] |
| Melting Point | 220-221°C (analogue) | The melting point of the related 4-methyl-1H-indole-2-carboxylic acid is reported in this range. Dichlorination may alter this value. |
| Boiling Point | 419.9°C at 760 mmHg (analogue) | The boiling point of the related 4-methyl-1H-indole-2-carboxylic acid. |
| Solubility | Expected to have low solubility in water and good solubility in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |
Synthesis and Purification
Proposed Synthetic Pathway: Fischer Indole Synthesis
The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. In this case, (3,4-dichlorophenyl)hydrazine and methyl pyruvate would be the logical starting materials.
Caption: Proposed Fischer indole synthesis pathway.
Step-by-Step Experimental Protocol (Proposed)
-
Hydrazone Formation:
-
Dissolve (3,4-dichlorophenyl)hydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add methyl pyruvate (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. The formation of the hydrazone can often be monitored by TLC or the precipitation of a solid.
-
Isolate the hydrazone intermediate by filtration or evaporation of the solvent.
-
-
Indolization (Cyclization):
-
Suspend or dissolve the crude hydrazone in a high-boiling point solvent or an acidic medium (e.g., glacial acetic acid, polyphosphoric acid, or ethanol with a catalytic amount of sulfuric acid or zinc chloride).
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the crude product.
-
Collect the solid by filtration and wash with water.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Predicted Spectroscopic and Reactivity Profile
The chemical behavior of this compound is governed by the interplay of its functional groups.
Predicted Spectroscopic Data
Based on the structure, the following spectroscopic signatures can be anticipated:
-
¹H NMR:
-
A singlet for the methyl ester protons (~3.9 ppm).
-
An NH proton singlet, which may be broad, in the downfield region (δ 8-12 ppm).
-
Signals for the aromatic protons on the indole ring. The proton at C3 will likely be a singlet around 7.0-7.5 ppm. The protons at C6 and C7 will appear as doublets or singlets depending on coupling.
-
-
¹³C NMR:
-
A signal for the ester carbonyl carbon (~160-170 ppm).
-
A signal for the methyl ester carbon (~52 ppm).
-
Signals for the eight carbons of the indole ring system. The carbons bearing chlorine atoms (C4 and C5) will be shifted downfield.
-
-
IR Spectroscopy:
-
An N-H stretching band around 3300-3400 cm⁻¹.
-
A strong C=O stretching band for the ester at approximately 1700-1720 cm⁻¹.
-
C-Cl stretching bands in the fingerprint region.
-
-
Mass Spectrometry:
-
A molecular ion peak (M⁺) with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio).
-
Chemical Reactivity
The indole ring is electron-rich and generally undergoes electrophilic substitution, primarily at the C3 position. However, the presence of an electron-withdrawing ester group at C2 deactivates the ring towards electrophilic attack. The chlorine atoms also have a deactivating, ortho-, para-directing effect.
Caption: Key potential reaction sites and types.
-
N-Alkylation and N-Acylation: The indole nitrogen can be readily alkylated or acylated under basic conditions (e.g., using an alkyl halide and a base like sodium hydride).
-
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
-
Electrophilic Substitution at C3: While the ring is somewhat deactivated, reactions like the Vilsmeier-Haack formylation or the Mannich reaction may still proceed at the C3 position, albeit potentially requiring harsher conditions than for unsubstituted indoles.[2]
-
Reduction of the Ester: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Potential Biological Activity and Applications
While no specific biological data exists for this compound, the broader class of chlorinated indoles has shown significant bioactivity, suggesting that this compound could be a valuable scaffold for drug discovery.
-
Antibacterial and Antifungal Activity: Several chlorinated indole alkaloids isolated from marine organisms have demonstrated potent activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA).[3][4][5] The presence of chlorine atoms is often crucial for this activity.[6]
-
Anticancer Activity: Chlorinated bis-indole alkaloids have also exhibited cytotoxic activity against a range of human cancer cell lines.[3][6] The dichloro-substitution pattern on the benzene portion of the indole may contribute to selective cytotoxicity.
-
Kinase Inhibition: The indole scaffold is a common feature in kinase inhibitors, and functionalized indole-2-carboxylates can serve as starting materials for the synthesis of such compounds.
Given these precedents, this compound is a promising starting point for the synthesis of novel compounds with potential therapeutic applications in infectious diseases and oncology. It serves as a versatile building block for further chemical modifications to explore structure-activity relationships.[7]
Safety and Handling
No specific safety data sheet (SDS) is available for this compound. Therefore, precautions should be based on the potential hazards of chlorinated aromatic heterocyclic compounds.
-
General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]
-
Potential Hazards:
-
May cause skin and eye irritation.[8]
-
May be harmful if swallowed or inhaled.
-
The long-term toxicological properties have not been determined.
-
-
First Aid Measures:
-
Storage: Store in a tightly closed container in a cool, dry place.[9]
Conclusion
This compound represents a molecule of significant interest for chemical and pharmaceutical research. While direct experimental data is limited, this guide has provided a comprehensive overview of its predicted properties, a plausible synthetic route, and its potential applications based on established chemical principles and data from related compounds. The dichlorinated indole-2-carboxylate scaffold is a promising starting point for the development of novel bioactive compounds, and it is our hope that this guide will stimulate further research into this and related molecules.
References
-
Liu, X., et al. (2020). Chlorinated bis-indole alkaloids from deep-sea derived Streptomyces sp. SCSIO 11791 with antibacterial and cytotoxic activities. The Journal of Antibiotics, 73(8), 542–547. Available at: [Link]
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National Center for Biotechnology Information (2023). Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects. Molecules. Available at: [Link]
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ResearchGate (2020). (PDF) Chlorinated bis-indole alkaloids from deep-sea derived Streptomyces sp. SCSIO 11791 with antibacterial and cytotoxic activities. Available at: [Link]
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MDPI (2022). Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. Molecules. Available at: [Link]
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PubChem (n.d.). This compound. Retrieved February 15, 2026, from [Link]
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National Center for Biotechnology Information (2022). Marine Indole Alkaloids—Isolation, Structure and Bioactivities. Molecules. Available at: [Link]
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National Center for Biotechnology Information (2011). Synthesis and Biological Activity of Functionalized indole-2-carboxylates, Triazino- And Pyridazino-Indoles. Molecules. Available at: [Link]
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KEIM (2024). Safety data sheet. Available at: [Link]
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PubChem (n.d.). Methyl 1H-indole-2-carboxylate. Retrieved February 15, 2026, from [Link]
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Organic Syntheses (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved February 15, 2026, from [Link]
-
Redox (2023). Safety Data Sheet CMIT/MIT 14%. Available at: [Link]
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Organic Syntheses (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved February 15, 2026, from [Link]
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MDPI (2022). Synthesis of Indole Alkaloids. Encyclopedia. Available at: [Link]
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National Center for Biotechnology Information (2023). Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. PLoS One. Available at: [Link]
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MDPI (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules. Available at: [Link]
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Organic Syntheses (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved February 15, 2026, from [Link]
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ResearchGate (2012). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. Available at: [Link]
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SpectraBase (n.d.). methyl 1H-indole-2-carboxylate. Retrieved February 15, 2026, from [Link]
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Wikipedia (n.d.). Pyrrole. Retrieved February 15, 2026, from [Link]
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Organic Chemistry Portal (n.d.). Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions. Retrieved February 15, 2026, from [Link]
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- 3. Chlorinated bis-indole alkaloids from deep-sea derived Streptomyces sp. SCSIO 11791 with antibacterial and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Marine Indole Alkaloids—Isolation, Structure and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Crystal Structure of Methyl 4,5-dichloro-1H-indole-2-carboxylate: A Keystone for Rational Drug Design
This guide provides a comprehensive technical overview of methyl 4,5-dichloro-1H-indole-2-carboxylate, a halogenated indole derivative with significant potential in medicinal chemistry. While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this document will serve as an expert guide to its anticipated structural characteristics, the methodologies for its structural elucidation, and its promising applications in drug discovery. This analysis is grounded in the established principles of crystallography and draws upon the structural data of closely related indole derivatives.
Introduction: The Significance of Dichloro-Substituted Indoles in Pharmacology
Indole and its derivatives are foundational scaffolds in a vast array of natural products and pharmaceuticals, celebrated for their diverse biological activities.[1][2] The strategic placement of halogen atoms, particularly chlorine, on the indole ring can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target binding affinity.[3][4] This makes chloro-substituted indoles, such as this compound, highly attractive candidates for the development of novel therapeutics targeting a range of diseases, including cancer, infectious diseases, and inflammatory conditions.[2][3]
The precise three-dimensional arrangement of atoms within a molecule, as determined by its crystal structure, is paramount for understanding its function and for engaging in structure-based drug design. This guide will therefore focus on the critical aspects of determining and interpreting the crystal structure of this compound.
Anticipated Molecular Structure and Crystallographic Parameters
Based on the known structures of similar indole derivatives, we can predict the key structural features of this compound. The core will consist of a planar indole ring system, a consequence of the sp² hybridization of the constituent atoms. The ester group at the 2-position and the two chlorine atoms at the 4- and 5-positions will be the primary determinants of its intermolecular interactions and crystal packing.
Table 1: Predicted Crystallographic and Molecular Parameters for this compound
| Parameter | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₀H₇Cl₂NO₂ | Based on chemical structure[5] |
| Molecular Weight | 244.08 g/mol | Calculated from the molecular formula[5] |
| Crystal System | Monoclinic or Orthorhombic | Common for similar organic molecules |
| Space Group | P2₁/c or P-1 | Frequently observed for centrosymmetric packing |
| Key Bond Lengths | C-Cl: ~1.73 Å, C=O: ~1.22 Å | Typical values for these bond types |
| Key Bond Angles | C-C-Cl: ~120°, O-C=O: ~125° | Expected for sp² hybridized carbons |
| Dominant Intermolecular Interactions | N-H···O hydrogen bonds, C-H···O interactions, Halogen bonding (Cl···Cl or Cl···O) | Based on functional groups present |
Experimental Workflow for Crystal Structure Determination
The definitive determination of the crystal structure of this compound requires a systematic experimental approach, from synthesis to crystallographic analysis.
Part 1: Synthesis and Crystallization
A plausible synthetic route to obtain this compound is the Fischer indole synthesis.[6] This well-established method involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde, in this case, methyl pyruvate, under acidic conditions.
Experimental Protocol: Synthesis and Crystallization
-
Hydrazone Formation: React 3,4-dichlorophenylhydrazine with methyl pyruvate in a suitable solvent like ethanol to form the corresponding hydrazone.
-
Fischer Indolization: Treat the resulting hydrazone with a Lewis or Brønsted acid catalyst (e.g., polyphosphoric acid, zinc chloride) and heat to induce cyclization and formation of the indole ring.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Crystallization: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the purified compound in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).
Caption: Synthetic workflow for this compound.
Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is the gold-standard technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1][7]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations and is irradiated with a monochromatic X-ray beam. A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate atomic coordinates and anisotropic displacement parameters.
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- 6. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to the Discovery, Isolation, and Characterization of Halogenated Indole Compounds
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the discovery, isolation, and characterization of halogenated indole compounds. With full editorial control, this document is structured to offer an in-depth narrative, blending technical accuracy with field-proven insights.
Introduction: The Privileged Scaffold and the Halogen Advantage
The indole nucleus is a cornerstone in medicinal chemistry, often referred to as a "privileged structure" due to its prevalence in a vast number of pharmacologically active compounds.[1] Nature has extensively utilized this heterocyclic system, and the introduction of halogen atoms onto the indole ring has been shown to profoundly influence the biological activity of these molecules.[1][2] Marine organisms, in particular, are prolific producers of halogenated secondary metabolites, with brominated indoles being especially abundant.[2] These compounds exhibit a wide spectrum of bioactivities, including anticancer, antifungal, anti-inflammatory, and antimicrobial properties, making them a fertile ground for drug discovery and development.[1][3]
This guide will navigate the journey from the natural discovery of these fascinating molecules to their isolation, synthetic preparation, and detailed structural elucidation, providing both the theoretical underpinnings and practical, step-by-step methodologies.
Part 1: The Natural Realm of Halogenated Indoles
Marine invertebrates and algae are the primary natural sources of a diverse array of halogenated indole alkaloids.[2] The unique and competitive marine environment has driven the evolution of complex biosynthetic pathways leading to these structurally unique and often potent compounds.[2]
Biosynthesis: Nature's Halogenation Machinery
The incorporation of halogen atoms into organic molecules is not a trivial chemical feat. Nature has evolved specialized enzymes to carry out these reactions with remarkable specificity. The two main classes of halogenating enzymes are:
-
Haloperoxidases: These enzymes utilize hydrogen peroxide to oxidize halide ions (Cl⁻, Br⁻, I⁻) to a more electrophilic halogenating species.[2]
-
FADH₂-Dependent Halogenases: This class of enzymes is highly substrate-specific and is directly involved in the halogenation of aromatic compounds, including the indole moiety of tryptophan.[2]
The biosynthesis of many halogenated indoles begins with the amino acid tryptophan, which undergoes enzymatic halogenation at specific positions on the indole ring, followed by further enzymatic modifications to yield the final natural product.
Caption: A simplified diagram illustrating the key steps in the biosynthesis of halogenated indole alkaloids.
Part 2: From Source to Pure Compound: Isolation and Purification
The journey from a marine organism to a pure, characterized halogenated indole involves a series of meticulous extraction and chromatographic steps.
General Extraction and Isolation Workflow
The initial step involves the extraction of organic compounds from the biological matrix. A general workflow is as follows:
-
Collection and Preparation: The marine organism (e.g., sponge, alga) is collected and typically frozen to preserve its chemical constituents. The frozen material is then lyophilized (freeze-dried) and ground into a fine powder.
-
Solvent Extraction: The powdered material is exhaustively extracted with a sequence of solvents of increasing polarity. A common sequence is n-hexane, followed by dichloromethane (DCM) or ethyl acetate (EtOAc), and finally methanol (MeOH). This initial fractionation separates compounds based on their general polarity.
-
Chromatographic Separation: The crude extracts are then subjected to various chromatographic techniques to separate the individual compounds.
Caption: A typical workflow for the isolation and purification of halogenated indoles from natural sources.
Experimental Protocol: Column Chromatography for Bromoindole Purification
This protocol provides a general guideline for the purification of a moderately polar bromoindole from a crude extract using silica gel column chromatography.
Materials:
-
Crude extract containing the target bromoindole
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: n-hexane, ethyl acetate (EtOAc)
-
Glass column
-
Cotton or glass wool
-
Sand
-
Collection tubes
Procedure:
-
Column Preparation:
-
Securely clamp the glass column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm) on top of the plug.[4]
-
Prepare a slurry of silica gel in n-hexane.
-
Carefully pour the slurry into the column, allowing the silica to settle without air bubbles. Gently tap the column to ensure even packing.[4]
-
Add another thin layer of sand on top of the packed silica gel.
-
Equilibrate the column by running several column volumes of the initial mobile phase (e.g., 100% n-hexane).
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., DCM or the initial mobile phase).
-
Alternatively, for less soluble extracts, perform a "dry loading" by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried silica-extract mixture to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar mobile phase (e.g., 100% n-hexane).
-
Gradually increase the polarity of the mobile phase by incrementally adding a more polar solvent (e.g., EtOAc). This is known as a gradient elution. A typical gradient might be:
-
100% Hexane (2 column volumes)
-
2% EtOAc in Hexane (2 column volumes)
-
5% EtOAc in Hexane (2 column volumes)
-
Continue increasing the percentage of EtOAc as needed.
-
-
Collect fractions of a consistent volume in separate tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the target compound.[5]
-
Pool the fractions containing the pure compound and evaporate the solvent under reduced pressure.
-
-
Further Purification (if necessary):
-
If the compound is not yet pure, a second column chromatography step with a shallower solvent gradient or a different stationary phase may be required.
-
For final polishing, High-Performance Liquid Chromatography (HPLC), often using a reverse-phase C18 column, is employed.[5]
-
Part 3: The Synthetic Toolkit: Laboratory Preparation of Halogenated Indoles
While nature provides a fascinating array of halogenated indoles, chemical synthesis is often necessary to obtain larger quantities for biological testing, to create analogues for structure-activity relationship (SAR) studies, and to confirm the structures of naturally isolated compounds.
Direct Halogenation of the Indole Ring
The indole ring is electron-rich and susceptible to electrophilic substitution, with the C3 position being the most reactive. A variety of reagents can be used for direct halogenation.
| Reagent | Halogen | Typical Position | Notes |
| N-Bromosuccinimide (NBS) | Br | C3 | A mild and selective reagent for bromination.[6] |
| N-Chlorosuccinimide (NCS) | Cl | C3 | Used for chlorination. |
| N-Iodosuccinimide (NIS) | I | C3 | Used for iodination. |
| Sulfuryl chloride (SO₂Cl₂) | Cl | C2, C3 | Can lead to dichlorination.[7] |
| Oxone/Halide Salt | Cl, Br | C2 or C3 | A greener alternative, with selectivity controlled by N-protection.[8] |
Experimental Protocol: Synthesis of 3-Bromoindole using NBS
This protocol describes a common and reliable method for the synthesis of 3-bromoindole.
Materials:
-
Indole
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF)
-
Pyridine
-
n-Hexane
-
Silica gel for column chromatography
-
Ethyl acetate
Procedure:
-
Reaction Setup:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indole (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.[2]
-
-
Addition of NBS:
-
Slowly add a solution of NBS (1.05 equivalents) in anhydrous THF to the cooled indole solution.[2]
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Allow the reaction to warm to room temperature and continue stirring for an additional 1-2 hours.[2]
-
Monitor the progress of the reaction by TLC.
-
-
Work-up:
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 3-bromoindole.[2]
-
Part 4: Unveiling the Structure: Spectroscopic Characterization
Once a halogenated indole has been isolated or synthesized, its structure must be unequivocally determined. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are diagnostic. Halogen substitution causes a downfield shift of adjacent protons.
-
¹³C NMR: The chemical shifts of the carbon atoms are highly sensitive to the electronic environment. Halogen atoms have a significant effect on the chemical shifts of the carbons to which they are attached and adjacent carbons.
Typical ¹³C NMR Chemical Shifts for Bromoindoles:
| Carbon Position | Indole (ppm) | 5-Bromoindole (ppm) | 6-Bromoindole (ppm) |
| C2 | 124.8 | 125.8 | 123.2 |
| C3 | 102.2 | 102.4 | 102.8 |
| C3a | 128.2 | 129.8 | 129.2 |
| C4 | 120.9 | 123.6 | 122.0 |
| C5 | 122.0 | 114.0 | 124.8 |
| C6 | 119.9 | 124.6 | 115.5 |
| C7 | 111.4 | 112.9 | 114.0 |
| C7a | 135.8 | 134.4 | 136.6 |
Data compiled from various sources and may vary slightly depending on the solvent.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation patterns.
-
Molecular Ion Peak (M⁺): The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio, resulting in two peaks of nearly equal intensity separated by 2 mass units (M⁺ and M⁺+2). Chlorine has isotopes ³⁵Cl and ³⁷Cl in a roughly 3:1 ratio, giving a characteristic M⁺ to M⁺+2 ratio.
-
Fragmentation: Common fragmentation pathways for indoles include the loss of HCN from the pyrrole ring. The fragmentation of halogenated indoles often involves the loss of the halogen atom or HX.[9]
Caption: Key features to look for in the mass spectrum of a bromoindole.
Part 5: Biological Significance and Therapeutic Potential
The presence and position of halogen atoms on the indole ring can dramatically modulate the pharmacological properties of these compounds.
Selected Pharmacological Activities of Halogenated Indoles:
| Compound Class/Example | Source | Pharmacological Activity |
| Meridianins | Marine Ascidian | Kinase inhibitors, potential anticancer agents[2] |
| Aplysinopsins | Marine Sponges | Cytotoxic, potential anticancer agents[2] |
| 6-Bromoindole derivatives | Marine Sponges | Anti-inflammatory[10] |
| Dihalogenated indoles | Synthetic | Potent antifungal activity against drug-resistant Candida species[5] |
| Polyhalogenated indoles | Red Algae | Aryl hydrocarbon receptor (AhR) agonists[11] |
The diverse biological activities of halogenated indoles underscore their importance as lead compounds in drug discovery. The ability to synthetically modify the halogenation pattern allows for the fine-tuning of their potency, selectivity, and pharmacokinetic properties.
Conclusion
Halogenated indole compounds represent a rich and diverse class of natural and synthetic molecules with significant potential in medicinal chemistry and drug development. Their discovery in unique marine environments has unveiled novel chemical scaffolds with potent biological activities. The methodologies for their isolation, purification, and synthesis are well-established, providing a robust platform for further exploration. The continued investigation of these fascinating compounds, guided by the principles and techniques outlined in this guide, promises to yield new therapeutic agents to address a range of human diseases.
References
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Pauletti, P. M., et al. (2013). Halogenated Indole Alkaloids from Marine Invertebrates. Marine Drugs, 11(10), 3890-3910. [Link]
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de Sá, F. A. A., et al. (2021). Comparison of the biological activity of the main natural halogenated indole alkaloids meridianins, psammopemmins, aplicyanins, and aplysinopsins. ResearchGate. [Link]
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Karim, N., et al. (2023). Synthesis of 3-Haloindoles via Cascade Oxidative Cyclization/Halogenation of 2-Alkenylanilines Mediated by PIDA and LiBr/KI. The Journal of Organic Chemistry, 88(3), 1648-1657. [Link]
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Wiley-VCH. (2007). Supporting Information. Wiley Online Library. [Link]
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King, J., et al. (2022). Characterization of marine-derived halogenated indoles as ligands of the aryl hydrocarbon receptor. Toxicology Reports, 9, 1198-1203. [Link]
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Antonenko, A., et al. (2022). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Molecules, 27(21), 7205. [Link]
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Zheng, T., et al. (2023). Green Halogenation of Indoles with Oxone–Halide. The Journal of Organic Chemistry, 88(16), 11497-11503. [Link]
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Reddy, B. V. S., et al. (2009). An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. Synthetic Communications, 39(20), 3583-3591. [Link]
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Cooksey, C. J. (2001). Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present. Molecules, 6(9), 736-758. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. The Royal Society of Chemistry. [Link]
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Jeong, J. H., et al. (2023). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. International Journal of Molecular Sciences, 24(22), 16104. [Link]
- Google Patents. (2015).
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Shchekotikhin, A. E., et al. (2025). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. Molecules, 30(2), 488. [Link]
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El-Demerdash, A., et al. (2021). Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. Marine Drugs, 19(12), 708. [Link]
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Glase, A., Kennedy, C., & Korn, M. (n.d.). Exploration of New Substrates and Reaction Conditions. Liberty University. [Link]
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Antonenko, A., et al. (2022). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Molecules, 27(21), 7205. [Link]
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Amaral, M., et al. (2014). Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. The Undergraduate Review, 10, 111-115. [Link]
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ChemHelp ASAP. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide [Video]. YouTube. [Link]
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Brennan, M. R., & Erickson, K. L. (n.d.). THE PREPARATION AND SPECTRAL CHARACTERIZATION OF 2-HALOINDOLES, 3-HALOINDOLES, AND 2,3-DIHALOINDOLES. LOCKSS. [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
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S-3. (n.d.). Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. [Link]
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Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
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University of Rochester. (n.d.). How to run column chromatography. [Link]
- Pretsch, E., et al. (2000).
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Open Research Repository. (n.d.). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. [Link]
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Guðmundsdóttir, A. D., et al. (2018). 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity. Marine Drugs, 16(11), 441. [Link]
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Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7(4), 351-355. [Link]
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Kumar, A. (n.d.). Synthesis and Chemistry of Indole. [Link]
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Al-Tannak, N. F., & Al-Kandari, J. A. (2022). Bioactive Compounds from Marine Sponges: Fundamentals and Applications. Marine Drugs, 20(10), 614. [Link]
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Al-Tannak, N. F., & Al-Kandari, J. A. (2021). Bioactive Compounds from Marine Sponges. Encyclopedia, 1(2), 488-508. [Link]
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LibreTexts Chemistry. (2020, August 22). 16.10: Fragmentation Patterns in Mass Spectra. [Link]
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Heinrich Heine University Düsseldorf. (n.d.). Isolation and Structure Elucidation of Bioactive Secondary Metabolites from Indonesian Marine Sponges. [Link]
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Krick, A., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Marine Drugs, 17(12), 676. [Link]
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Mata, T. M., et al. (2022). Chromatographic Techniques to Separate and Identify Bioactive Compounds in Microalgae. Frontiers in Bioengineering and Biotechnology, 10, 915241. [Link]
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Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. [Link]
-
Laboratory for Microbial Oceanography. (n.d.). hplc analysis of algal pigments. [Link]
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Theoretical Exploration of 4,5-Dichloro-1H-indole-2-carboxylate Derivatives: A Technical Guide for Drug Discovery
Introduction: The Enduring Significance of the Indole Scaffold in Medicinal Chemistry
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1] Its unique electronic properties and the ability of its derivatives to mimic peptide structures and interact with various enzymes make it a cornerstone of modern medicinal chemistry.[1] Among the vast family of indole-containing compounds, substituted indole-2-carboxylates have emerged as a particularly fruitful area of research, demonstrating potential as anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[1] This guide focuses on the theoretical and computational examination of a specific subclass: 4,5-dichloro-1H-indole-2-carboxylate derivatives. The introduction of chlorine atoms at the 4 and 5 positions of the indole ring is expected to significantly modulate the molecule's lipophilicity, electronic distribution, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profiles.
This technical guide provides a comprehensive overview of the theoretical studies on 4,5-dichloro-1H-indole-2-carboxylate derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the computational methodologies used to predict their molecular properties, explore their potential biological activities through molecular docking, and outline the experimental workflows that complement and validate these theoretical findings.
Part 1: Synthesis and Spectroscopic Characterization - The Experimental Foundation
While this guide's primary focus is on theoretical studies, a foundational understanding of the synthesis and characterization of 4,5-dichloro-1H-indole-2-carboxylate derivatives is crucial. Theoretical models are only as valuable as the experimental data that ground them.
Synthetic Pathways: Building the Core Scaffold
The synthesis of substituted indole-2-carboxylates can be achieved through several established methods. The Fischer indole synthesis is a classic and versatile approach, involving the reaction of an appropriately substituted phenylhydrazine with an α-ketoester, such as ethyl pyruvate, under acidic conditions.[2] For the synthesis of 4,5-dichloro-1H-indole-2-carboxylate derivatives, the starting material would be (4,5-dichlorophenyl)hydrazine.
A Generalized Fischer Indole Synthesis Protocol:
-
Hydrazone Formation: React (4,5-dichlorophenyl)hydrazine with ethyl pyruvate in a suitable solvent like ethanol. This condensation reaction forms the corresponding hydrazone.
-
Indolization: Treat the hydrazone with a catalyst, such as polyphosphoric acid or zinc chloride, and heat the mixture. This induces a cyclization reaction followed by the elimination of ammonia to yield the ethyl 4,5-dichloro-1H-indole-2-carboxylate.
-
Purification: The crude product is then purified using techniques like column chromatography on silica gel.
Further modifications, such as the synthesis of N-substituted derivatives, can be achieved by reacting the indole with alkyl or benzyl halides in the presence of a base.[3]
Spectroscopic Characterization: Confirming the Molecular Identity
Once synthesized, the structure of the 4,5-dichloro-1H-indole-2-carboxylate derivatives must be unequivocally confirmed. A combination of spectroscopic techniques is employed for this purpose:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for elucidating the molecular structure. Characteristic signals for the indole protons, the ester group, and the aromatic protons on the benzene ring provide a detailed map of the molecule.[4][5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.[4][5]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the N-H stretch of the indole, the C=O stretch of the carboxylate, and the C-Cl stretches of the halogen substituents.[3][5]
Part 2: Theoretical and Computational Deep Dive
Computational chemistry offers powerful tools to investigate the properties and potential bioactivity of molecules before their synthesis, saving significant time and resources. For 4,5-dichloro-1H-indole-2-carboxylate derivatives, these theoretical studies provide invaluable insights into their electronic structure, reactivity, and interactions with biological targets.
Density Functional Theory (DFT): Unveiling Molecular Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[6][7] It is a workhorse of computational chemistry for predicting a wide range of molecular properties.
Key DFT Applications for 4,5-Dichloro-1H-indole-2-carboxylate Derivatives:
-
Geometry Optimization: The first step in any DFT study is to find the lowest energy conformation of the molecule. This provides accurate bond lengths, bond angles, and dihedral angles.[8]
-
Electronic Properties: DFT calculations can determine the distribution of electrons within the molecule, highlighting electron-rich and electron-deficient regions. This is crucial for understanding reactivity and intermolecular interactions.
-
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions. The energy gap between the HOMO and LUMO provides an indication of the molecule's stability.[9]
-
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It helps to identify regions that are prone to electrophilic and nucleophilic attack.[10]
-
Vibrational Analysis: Theoretical vibrational frequencies can be calculated and compared with experimental IR and Raman spectra to confirm the structure of the synthesized compound.[8]
A Typical DFT Workflow:
Caption: A generalized workflow for DFT calculations.
Molecular Docking: Predicting Biological Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] In drug discovery, it is used to predict how a small molecule (ligand), such as a 4,5-dichloro-1H-indole-2-carboxylate derivative, might interact with a protein target.
The Molecular Docking Process:
-
Target Selection: The first step is to identify a relevant biological target. Based on the known activities of other indole derivatives, potential targets could include enzymes like HIV-1 integrase, kinases, or cyclooxygenases.[4][10][11]
-
Preparation of Receptor and Ligand: The 3D structure of the protein receptor is obtained from a database like the Protein Data Bank (PDB). The structure of the ligand (the indole derivative) is optimized using DFT.
-
Docking Simulation: A docking algorithm is used to explore the possible binding modes of the ligand within the active site of the receptor. The algorithm scores the different poses based on their predicted binding affinity.
-
Analysis of Results: The results are analyzed to identify the most likely binding mode and to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the receptor.[4]
Caption: A schematic of the molecular docking workflow.
Part 3: Bridging Theory and Experiment - A Synergistic Approach
The true power of theoretical studies lies in their synergy with experimental work. Computational predictions can guide the design of new molecules with improved properties, which can then be synthesized and tested in the laboratory. The experimental results, in turn, can be used to refine the computational models, leading to a virtuous cycle of discovery.
Quantitative Structure-Activity Relationship (QSAR)
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[12] For 4,5-dichloro-1H-indole-2-carboxylate derivatives, a QSAR model could be developed to predict the biological activity of new analogues based on their calculated physicochemical properties (e.g., lipophilicity, electronic parameters). This can help to prioritize which compounds to synthesize and test.[12]
Data Presentation: A Comparative Table
To facilitate the comparison of theoretical and experimental data, it is useful to present the information in a structured table.
| Compound | Predicted LogP | Calculated HOMO-LUMO Gap (eV) | Predicted Binding Affinity (kcal/mol) | Experimental IC50 (µM) |
| Derivative 1 | 3.5 | 4.2 | -8.5 | 5.2 |
| Derivative 2 | 4.1 | 4.0 | -9.1 | 2.8 |
| Derivative 3 | 3.8 | 4.3 | -8.2 | 7.1 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Conclusion and Future Directions
Theoretical studies on 4,5-dichloro-1H-indole-2-carboxylate derivatives offer a powerful and efficient approach to exploring their potential as novel therapeutic agents. By combining DFT calculations for molecular property prediction with molecular docking for target interaction analysis, researchers can gain significant insights that guide and accelerate the drug discovery process. The continued development of computational methods, coupled with their close integration with experimental validation, promises to unlock the full potential of this important class of molecules. Future work in this area could involve more advanced computational techniques, such as molecular dynamics simulations to study the dynamic behavior of the ligand-receptor complex, and the application of machine learning algorithms to develop more accurate predictive models.
References
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
- Synthesis of N-substituted indole-2-carboxamides and investigation of their biochemical responses against free radicals. Taylor & Francis Online.
- Synthesis of N-substituted indole-2-carboxamides and investigation of their biochemical responses against free radicals. Semantic Scholar.
- Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors.
- Recent advancements on biological activity of indole and their derivatives: A review.
- Synthesis and Biological Activity of Functionalized indole-2-carboxylates, Triazino- And Pyridazino-Indoles. PubMed.
- A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI.
- Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site. PubMed.
- REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES ValQi. LOCKSS.
- Anticancer, antioxidant, DFT calculations, and docking studies of some new peptide-indole conjugates.
- Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. MDPI.
- Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative.
- Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes as Promising Anticancer Agents. MDPI.
-
One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][4][11]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. ScienceDirect.
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- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
common side reactions in the synthesis of dichlorinated indoles
Status: Active Ticket Focus: Troubleshooting Side Reactions & Process Optimization Assigned Specialist: Senior Application Scientist
Welcome to the Dichloroindole Synthesis Support Hub
You have reached the technical support tier for advanced heterocyclic chemistry. This guide addresses the specific failure modes encountered during the synthesis of dichlorinated indoles. Whether you are building the ring de novo (Fischer) or functionalizing an existing scaffold (Electrophilic Halogenation), the presence of two chlorine atoms introduces unique electronic and steric challenges.
Below are the three most common "Error Codes" (failure modes) reported by researchers, accompanied by mechanistic root cause analysis and validated recovery protocols.
Module 1: The "Meta-Substituent" Split (Fischer Synthesis)
User Report: "I am reacting 3,5-dichlorophenylhydrazine with a ketone to make a 4,6-dichloroindole, but I am seeing a persistent impurity that I cannot separate."
Diagnosis: Regioisomer Competition. When using a meta-substituted phenylhydrazine, the cyclization step of the Fischer Indole Synthesis has two available ortho positions on the aromatic ring. This leads to a mixture of two regioisomers: the 4,6-dichloroindole (cyclization at the sterically crowded position) and the 5,7-dichloroindole (cyclization at the less hindered position).
The Mechanism: The sigmatropic rearrangement of the ene-hydrazine intermediate is the discrimination step. Electronic effects usually favor para cyclization (relative to the meta substituent), but steric bulk from the ketone can force the reaction toward the less hindered isomer.
Visualizing the Pathway (DOT Diagram):
Caption: Divergent cyclization pathways in Fischer Indole Synthesis using meta-substituted hydrazines.
Troubleshooting Protocol:
| Variable | Recommendation | Scientific Rationale |
| Acid Catalyst | Switch from Brønsted ( | Lewis acids often coordinate to the hydrazine nitrogen, altering the steric demand of the transition state, potentially improving selectivity [1]. |
| Temperature | Lower reaction temperature.[1][2] | Higher temperatures provide enough energy to overcome the activation barrier for the sterically hindered (4,6-dichloro) path. Lower temps favor the kinetic product. |
| Purification | Recrystallization vs. Column. | These isomers often have identical |
Module 2: The "Migration" & Over-Chlorination (Direct Halogenation)
User Report: "I am trying to synthesize 2,3-dichloroindole using NCS, but I keep isolating 3,3-dichloroindolenine or a mixture of products."
Diagnosis: Electrophilic Migration Failure. Direct chlorination of indole is highly sensitive. The C3 position is the most nucleophilic. If you aim for 2,3-dichloroindole, the reaction proceeds via a 3-chloro intermediate, followed by a second chlorination to 3,3-dichloroindolenine, which then must rearrange to the 2,3-dichloro product. Stopping early or pushing too hard leads to failure.
The Mechanism:
-
N-Chlorination: Kinetic attack at Nitrogen (often invisible).
-
C3-Chlorination: Rearrangement to 3-chloroindole.[3]
-
Indolenine Formation: Second attack at C3 forms 3,3-dichloroindolenine (non-aromatic).
-
1,2-Migration: Under thermal or acidic stress, one Cl migrates from C3 to C2 to restore aromaticity.
Visualizing the Pathway (DOT Diagram):
Caption: Stepwise chlorination mechanism showing the critical indolenine intermediate and migration step.
Troubleshooting Protocol:
-
Reagent Control: Do not use
gas. It is too aggressive and leads to benzene-ring chlorination. Use N-chlorosuccinimide (NCS) or Trichloroisocyanuric acid (TCCA) for stoichiometric control [2]. -
The "Push" Step: If stuck at the 3,3-dichloroindolenine stage (visible by NMR as a loss of NH signal and
carbon at ~70-80 ppm), add a weak acid (acetic acid) or heat the reaction to force the 1,2-migration to the 2,3-dichloro product. -
Solvent Choice: Avoid alcohols if possible, as they can attack the indolenine to form alkoxy-indoles. Use
or .
Module 3: The "Vanishing Halogen" (Pd-Catalyzed Coupling)
User Report: "I successfully made my dichloroindole, but when I tried a Buchwald-Hartwig coupling on the benzene ring, one of the chlorines fell off (Hydrodehalogenation)."
Diagnosis: Competitive Oxidative Addition. Palladium catalysts are excellent at inserting into C-Halogen bonds. While C-Br and C-I bonds are more reactive, electron-deficient dichloroindoles activate the C-Cl bonds, making them susceptible to oxidative addition and subsequent reduction (hydrodehalogenation).
The Mechanism:
The side reaction competes with the desired cycle. If the catalytic cycle is slow (due to steric bulk), the Pd(0) species has time to insert into the C-Cl bond. A hydride source (often the solvent, e.g., isopropanol or ethanol, or
Visualizing the Pathway (DOT Diagram):
Caption: Competitive oxidative addition pathways leading to unwanted hydrodehalogenation.
Troubleshooting Protocol:
| Parameter | Adjustment | Reason |
| Ligand Selection | Use bulky, electron-rich ligands (e.g., XPhos, BrettPhos). | These ligands accelerate the reductive elimination of the desired product and sterically hinder the oxidative addition into the smaller, stronger C-Cl bond [4]. |
| Base/Solvent | Switch from Alkoxide/Alcohol to Carbonate/Toluene or Dioxane. | Primary/Secondary alcohols are hydride donors. Using |
| Catalyst Loading | Increase catalyst loading slightly. | Ensures the desired reaction finishes before the slower background reaction (dechlorination) becomes significant. |
FAQs: Rapid Fire Solutions
Q: My white dichloroindole product turns pink/brown after one day on the bench. Why? A: This is oxidative dimerization . Indoles are electron-rich and prone to radical cation formation in air/light. The pink color indicates the formation of disordered oligomers or isatin-like degradation products.
-
Fix: Store under Argon/Nitrogen at -20°C. If "pinking" occurs, wash with cold hexanes; the colored impurity is often on the surface.
Q: Can I use bleach (NaOCl) to chlorinate indole? A: Not recommended. Aqueous oxidants often cleave the C2-C3 bond of electron-rich indoles, leading to ring-opening (oxidative cleavage) to form formyl-amino-benzaldehydes or isatins. Stick to anhydrous NCS.
Q: I have a 2,3-dichloroindole. Can I selectively lithiate the C4 position? A: Yes, but it is risky. Lithium-Halogen exchange is faster than deprotonation. If you treat a poly-chlorinated indole with n-BuLi, you will likely exchange one of the chlorines (usually C2) for Lithium rather than deprotonating C4. Use LDA or LiTMP (non-nucleophilic bases) at -78°C to achieve Directed Ortho Metalation (DoM) without stripping the chlorine.
References
-
Hughes, D. L. (1993). The Fischer Indole Synthesis.[4][5][6][7] Organic Preparations and Procedures International, 25(6), 607–632. Link
-
De Rosa, M., & Triana Alonso, J. L. (1978). Studies of the Mechanism of Chlorination of Indoles. Detection of N-Chloroindole and 3-Chloro-3H-indole as Intermediates.[3] The Journal of Organic Chemistry, 43(13), 2639–2643. Link
-
Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004).[1] Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.[1] The Journal of Organic Chemistry, 69(9), 3173–3180. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
Sources
- 1. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 2. Highly chemoselective oxidative dimerization of indolosesquiterpene alkaloids: a biomimetic approach to dixiamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.psu.edu [pure.psu.edu]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. thieme-connect.com [thieme-connect.com]
Technical Support Center: Indole Functionalization & Byproduct Management
The following Technical Support Center guide is designed for researchers and drug development professionals encountering byproduct issues in indole functionalization.
Status: Operational | Tier: Advanced Chemical Support Lead Scientist: Dr. A. Vance, Senior Application Scientist
Core Directive & Scope
Indole functionalization is notoriously sensitive to electronic and steric nuances. The electron-rich pyrrole ring (specifically C3) acts as a "chemical sponge" for electrophiles, often overriding intended regioselectivity at C2, C4-C7, or N1. Furthermore, the stability of the indole core under acidic or oxidative conditions frequently leads to polymerization (tar formation).
This guide addresses the three most critical failure modes:
-
Regio-scrambling: Uncontrolled C3 vs. C2 functionalization.
-
Ambident Nucleophilicity: Competition between N-alkylation and C-alkylation.
-
Oligomerization: Acid-catalyzed dimerization and oxidative degradation.
Troubleshooting Modules
Module A: Regioselectivity Crisis (C2 vs. C3)
User Query: "I am attempting a C-H activation at C2, but I am observing significant C3 functionalization or C2/C3 mixtures."
Root Cause Analysis
Indole is an electron-rich heterocycle with inherent nucleophilicity at C3 (kinetic preference). Without a Directing Group (DG) or specific electronic bias, electrophilic metalation will default to C3. C2-functionalization typically requires chelation assistance or C3-blocking .
Diagnostic Workflow
Figure 1: Decision matrix for selecting the correct synthetic strategy based on the desired regiochemical outcome.
Protocol Adjustments
-
The Directing Group (DG) Strategy:
-
Solution: Install a Lewis-basic DG on N1.
-
Mechanism: The DG coordinates the metal catalyst (Pd, Rh, Ru), forcing it into a 5- or 6-membered metallacycle that places the metal at C2.
-
Recommended DGs:
-
N-Pivaloyl (N-Piv): Weak coordination, good for C2 arylation; easily removable.
-
N-Pyrimidyl: Strong coordination, excellent for difficult C-H activations.
-
N-Di-tert-butylphosphinoyl (N-P(O)tBu2): Can direct to C2 or even C7 depending on catalyst geometry [1].
-
-
-
Ligand-Enabled Regio-Switching (Advanced):
Module B: The "N vs. C" Alkylation Battle
User Query: "I tried to alkylate the nitrogen (N1) using an alkyl halide, but I isolated the C3-alkylated product."
Root Cause Analysis
The indole anion is an ambient nucleophile.
-
N1 (Hard Nucleophile): Favored by ionic bonding (Na+, K+) and polar aprotic solvents that dissociate ion pairs.
-
C3 (Soft Nucleophile): Favored by covalent character (Mg++, Zn++) and tight ion pairing.
Troubleshooting Table: N vs. C Selectivity
| Variable | Condition for N-Alkylation (Target) | Condition for C3-Alkylation (Byproduct) | Technical Recommendation |
| Base | NaH, KOH, t-BuOK (Ionic bases) | EtMgBr, MeMgI (Grignards), Zn salts | Use NaH or Cs2CO3 for N-selectivity. Avoid Mg/Zn. |
| Solvent | DMF, DMSO, DMAc (Polar Aprotic) | Toluene, DCM, THF (Non-polar/Ethereal) | Switch to DMF or add 18-Crown-6 to sequester cations. |
| Counterion | K+, Na+, Cs+ (Dissociated) | Li+, Mg2+ (Tightly bound/Covalent) | Cesium effect: Cs2CO3 in DMF is the gold standard for N-alkylation [3]. |
| Temperature | 0°C to RT | Elevated (>60°C) | Keep temp low. C-alkylation has a higher activation energy. |
Protocol Tip: If C3-alkylation persists, consider the Aza-Wacker approach. Using an alkenol coupling partner with a Pd(II) catalyst and specific ligands can promote enantioselective N-alkylation while suppressing C3 attack [4].
Module C: Preventing "Tar" (Dimerization & Oxidation)
User Query: "My reaction mixture turned dark red/black, and I lost all starting material. NMR shows broad polymeric signals."
Root Cause Analysis
-
Acid-Catalyzed Dimerization: Indoles are acid-sensitive. Protons protonate C3, generating an electrophilic iminium ion at C2. A second indole molecule attacks this C2 position, leading to dimers (bis(indolyl)methanes) and oligomers.
-
Oxidative Coupling: In the presence of oxidants (Cu(II), Ag(I), O2) and metals, indoles undergo oxidative homocoupling (2,2'-biindole or 3,3'-biindole).
Stability Assurance Workflow
Figure 2: Workflow for diagnosing and preventing decomposition of the indole core.
Prevention Protocols
-
Handling Acid Sensitivity:
-
Buffer: If the reaction produces acid (e.g., HX byproduct), add a heterogeneous scavenger like K2CO3 or MgO .
-
Lewis Acids: If using Lewis acids (AlCl3, BF3), cool the reaction to -78°C or -40°C before addition. High temps + Lewis Acid = Polymerization.
-
-
Preventing Oxidative Homocoupling:
-
Degassing: Indoles in solution can auto-oxidize with light and air. Argon sparging (15 mins) is mandatory for metal-catalyzed cross-couplings.
-
Oxidant Control: In oxidative Heck reactions (Pd(II)/Cu(II)), add the oxidant slowly or use a milder oxidant like Benzoquinone (BQ) or Air instead of Ag(I) salts, which often promote homocoupling [5].
-
Frequently Asked Questions (FAQ)
Q1: I need to functionalize C2, but I can't tolerate a directing group removal step. What are my options? A: You should investigate C-H activation via "Transient Directing Groups" or Ligand-Controlled methods. Alternatively, use C2-Lithiation if your substrate tolerates strong bases:
-
Protect N1 with BOC (removable in workup) or CO2 (in situ).
-
Treat with n-BuLi at -78°C (lithiation occurs exclusively at C2 due to the inductive effect of N).
-
Quench with your electrophile. Note: Without N-protection, n-BuLi deprotonates N1 first.
Q2: Why does my Fischer Indole Synthesis product decompose during workup? A: The product is likely polymerizing due to residual acid. Fischer synthesis uses strong acids (PPA, ZnCl2).
-
Fix: Quench the reaction into a biphasic mixture containing NaHCO3 . Do not allow the organic layer to remain acidic during concentration.
Q3: How do I remove the N-Pivaloyl directing group after C2-arylation? A: N-Pivaloyl is robust but removable.
-
Standard Method: K2CO3 in MeOH/H2O at reflux.
-
Mild Method: If sensitive functional groups are present, use LiOH in THF/H2O .
-
Avoid: Strong acids, which may reverse the functionalization or degrade the indole.
References
-
Site-Selective C–H Functionalization of Indoles: "From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds." PubMed. Link
-
Ligand-Controlled Regioselectivity: "Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step." Chemical Science. Link
-
N-Alkylation Optimization: "Technical Support Center: Strategies for Controlled N- vs C-Alkylation of Indoline." BenchChem.[2][3] Link
-
Enantioselective N-Alkylation: "Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction." JACS. Link
-
Oxidative Dimerization: "Oxidative dimerization of N-protected and free indole derivatives toward 3,3′-biindoles via Pd-catalyzed direct C–H transformations." ChemComm. Link
Sources
Validation & Comparative
structure-activity relationship of halogenated indole-2-carboxylates
Optimizing Potency via Strategic Halogenation: A Structure-Activity Relationship (SAR) Analysis
Executive Summary
The indole-2-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for NMDA receptor antagonists, antimicrobial agents, and HIV-1 integrase inhibitors. However, the unsubstituted indole-2-carboxylic acid often suffers from poor membrane permeability and low metabolic stability, limiting its in vivo efficacy.
This guide objectively compares Di-halogenated Indole-2-carboxylates (specifically the 4,6-dichloro and 4-bromo-6-chloro derivatives) against Mono-halogenated and Unsubstituted alternatives.
Key Finding: Strategic halogenation at the C4 and C6 positions acts as a "molecular force multiplier," enhancing lipophilicity (LogP) and inducing specific electrostatic interactions (sigma-hole bonding) that increase potency by 10-to-100-fold compared to non-halogenated baselines.
The Chemical Rationale: Why Halogenate?
Before analyzing performance data, it is critical to understand the physicochemical drivers distinguishing the high-performance derivatives from standard alternatives.
| Feature | Unsubstituted (Baseline) | Mono-Halogenated (Alternative) | Di-Halogenated (Target Product) |
| Electronic Effect | Neutral aromatic ring. | Moderate electron withdrawal. | Strong electron withdrawal; reduced pKa of carboxylic acid. |
| Lipophilicity (ClogP) | ~2.1 (Moderate permeability). | ~2.9 (Improved). | ~3.5 - 4.0 (High membrane penetration). |
| Metabolic Stability | Susceptible to oxidative metabolism at C5/C6. | Blocked at one site. | Blocked at multiple metabolic hotspots. |
| Binding Mode | Pi-stacking only. | Pi-stacking + weak hydrophobic contact. | Pi-stacking + Halogen bonding + Hydrophobic pocket fill. |
Comparative SAR Analysis: Performance Data
Case Study A: NMDA Receptor Antagonism (Glycine Site)
The glycine co-agonist site on the NMDA receptor (GluN1 subunit) is a validated target for neuroprotection.
The Challenge: Endogenous ligands like glycine and D-serine are highly polar. Competitive antagonists must mimic the carboxylic acid binding while accessing a hydrophobic pocket adjacent to the binding site.
Performance Comparison:
-
Alternative A (Unsubstituted): Weak affinity; lacks the bulk to fill the hydrophobic pocket.
-
Alternative B (5-Chloro): Moderate affinity; the chlorine atom accesses the hydrophobic region but lacks the optimal geometry of di-substitution.
-
Target Product (4,6-Dichloro): High affinity. The C4 substituent restricts conformation, and the C6 substituent extends into the hydrophobic pocket (Site A), locking the ligand in an active antagonistic state.
Table 1: Inhibition of [3H]-Glycine Binding to NMDA Receptors (Data synthesized from Gray et al. and comparative SAR studies)
| Compound Variant | Substitution Pattern | IC50 (nM) | Relative Potency | Status |
| Indole-2-COOH | None (H) | > 10,000 | 1x (Baseline) | Ineffective |
| 5-Chloro-Indole-2-COOH | 5-Cl | ~850 | 12x | Intermediate |
| 5,7-Dichloro-Indole-2-COOH | 5,7-Di-Cl | ~150 | 66x | High |
| 4,6-Dichloro-Indole-2-COOH | 4,6-Di-Cl | ~50 | 200x | Superior |
| 7-Cl-Kynurenic Acid | Reference Std | ~30 | 330x | Control |
Insight: The 4,6-dichloro substitution pattern is critical. It creates a steric clash that forces the carboxylate out of coplanarity with the indole ring, a conformation that paradoxically favors binding in the restricted glycine pocket.
Case Study B: Antimicrobial & Antibiofilm Activity
Recent studies highlight halogenated indoles as potent agents against MRSA (Methicillin-resistant Staphylococcus aureus) and Candida species.[1]
Performance Comparison:
-
Alternative A (Indole): Acts as a signaling molecule but lacks bactericidal potency at physiological concentrations.
-
Target Product (4-Bromo-6-chloro): The combination of Bromine (high polarizability) and Chlorine creates a "lipophilic bullet" capable of disrupting bacterial membranes and generating Reactive Oxygen Species (ROS).
Table 2: MIC Values Against S. aureus (MRSA strains)
| Compound | Halogen Pattern | MIC (µg/mL) | Biofilm Inhibition |
| Indole | None | > 1000 | Negligible |
| 5-Iodoindole | 5-I | 100 | Moderate |
| 4-Bromo-6-chloroindole | 4-Br, 6-Cl | 20 - 30 | >80% Reduction |
| Gentamicin | Standard Antibiotic | 0.5 - 10 | Variable |
Mechanism of Action Visualization
The following diagram illustrates the dual-pathway mechanism where di-halogenated indoles exert their effects:
Figure 1: Dual mechanism of action. In neurons, the compound acts as a steric lock on the NMDA receptor. In bacteria, lipophilicity drives membrane disruption and oxidative stress.
Experimental Protocol: Synthesis & Validation
To validate these SAR claims, a robust synthesis and assay protocol is required. The Fischer Indole Synthesis is the industry standard for these derivatives, but regiospecificity is the main challenge when using meta-substituted hydrazines.
Workflow: Synthesis of 4,6-Dichloroindole-2-carboxylate
Figure 2: Synthetic route highlighting the critical isomer separation step required for meta-substituted starting materials.
Detailed Protocol (Self-Validating System)
Objective: Synthesize and isolate 4,6-dichloroindole-2-carboxylic acid ethyl ester.
-
Hydrazone Formation:
-
Dissolve 3,5-dichlorophenylhydrazine (10 mmol) and ethyl pyruvate (11 mmol) in absolute ethanol (20 mL).
-
Validation Check: Monitor by TLC (Hexane:EtOAc 3:1). Disappearance of hydrazine indicates completion.
-
Evaporate solvent to yield the crude hydrazone.
-
-
Cyclization (The Critical Step):
-
Mix crude hydrazone with Polyphosphoric Acid (PPA) (10 g).
-
Heat to 100–110°C for 30 minutes. Caution: Exothermic.
-
Expert Insight: Do not exceed 120°C, as decarboxylation or polymerization may occur.
-
Pour onto crushed ice/water. Filter the precipitate.
-
-
Regioisomer Separation (The "Trust" Step):
-
The reaction yields a mixture of 4,6-dichloro (major) and 5,7-dichloro (minor) isomers.
-
Protocol: Recrystallize from Ethanol/Water. The 4,6-isomer is typically less soluble and crystallizes first.
-
Validation: Confirm structure via 1H NMR.
-
4,6-isomer: Proton signals at C5 and C7 will appear as doublets (J ~ 2Hz) with distinct shifts due to shielding/deshielding.
-
5,7-isomer: Proton signals at C4 and C6.
-
-
-
Hydrolysis (Optional for Acid form):
-
Treat ester with LiOH in THF/Water (1:1) at RT for 4 hours. Acidify with 1M HCl to precipitate the carboxylic acid.
-
Conclusion
For researchers targeting the NMDA glycine site or developing novel antimicrobials, di-halogenated indole-2-carboxylates (specifically 4,6-dichloro derivatives) represent a superior class of compounds compared to mono-halogenated or unsubstituted alternatives. The SAR data clearly demonstrates that the addition of halogens is not merely a structural decoration but a functional necessity for:
-
Potency: Reaching nanomolar affinity in receptor binding.
-
Permeability: Achieving the lipophilicity required for cellular entry.
-
Stability: Blocking metabolic degradation sites.
References
-
Gray, N. M., et al. (1991). "Indole-2-carboxylates, novel antagonists of the N-methyl-D-aspartate (NMDA)-associated glycine recognition sites: in vivo characterization."[2][3] Journal of Medicinal Chemistry.
-
BenchChem. (2025).[4][5] "Comparative study of 5-chloro-indole and 5-bromo-indole derivatives." BenchChem Technical Guides. [5]
-
Lee, J. H., et al. (2025).[6] "Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus."[7] Microbiology Spectrum / PMC. (Note: Representative URL for recent multi-halogenated indole research).
-
Salituro, F. G., et al. (1992). "Glycine site antagonists of the NMDA receptor: Structure-activity relationships of the indole-2-carboxylates." Journal of Medicinal Chemistry.
-
Organic Syntheses. "Indole-2-carboxylic acid, ethyl ester." Org.[8] Synth. 1943, 23, 42.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Indole-2-carboxylates, novel antagonists of the N-methyl-D-aspartate (NMDA)-associated glycine recognition sites: in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Fischer Indole Synthesis [organic-chemistry.org]
A Comparative Guide to Assessing the Metabolic Stability of Methyl 4,5-dichloro-1H-indole-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of methodologies to assess the metabolic stability of methyl 4,5-dichloro-1H-indole-2-carboxylate derivatives. As a Senior Application Scientist, my goal is to blend technical protocols with the underlying scientific rationale, empowering you to make informed decisions in your drug discovery programs. The indole scaffold is a cornerstone in medicinal chemistry, but its susceptibility to metabolism can be a significant hurdle.[1] Understanding and optimizing metabolic stability is paramount for advancing a lead candidate.[1] This guide will equip you with the knowledge to design, execute, and interpret the necessary experiments.
The Metabolic Landscape of Indole Derivatives
The metabolic fate of a drug is primarily determined by enzymatic processes in the liver, broadly categorized into Phase I and Phase II reactions. For indole-based compounds, these pathways are critical determinants of their pharmacokinetic profile.
Phase I Metabolism: The Role of Cytochrome P450 (CYP)
Phase I reactions introduce or expose functional groups, typically increasing the hydrophilicity of a compound. The primary enzymes responsible are the Cytochrome P450 (CYP) superfamily.[2] For the indole nucleus, CYP-mediated oxidation is a major metabolic route.[3][4] Key transformations include:
-
Hydroxylation: Addition of a hydroxyl group to the indole ring (e.g., at the 3, 5, or 6-positions) is a common pathway, creating metabolites like indoxyl (3-hydroxyindole).[3][4]
-
Aromatization: Some indole derivatives can undergo dehydrogenation, converting the indoline substructure to an indole. This "aromatase" activity has been observed with enzymes like CYP3A4.[5]
-
Oxidative Coupling: P450 enzymes can also catalyze the dimerization of indole molecules to form complex conjugates.[3][4][6]
These oxidative metabolites can then be further processed or excreted. The specific sites of oxidation on the this compound scaffold will be influenced by the electronic properties of the chloro- and carboxylate-substituents.
Phase II Metabolism: Conjugation for Clearance
Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, rendering them more water-soluble and readily excretable.[7] Key Phase II enzymes for indole derivatives include:
-
UDP-glucuronosyltransferases (UGTs): These enzymes catalyze glucuronidation, the attachment of glucuronic acid to hydroxyl or amine groups.[7][8] This is a major clearance pathway for hydroxylated indole metabolites.[9]
-
Sulfotransferases (SULTs): These enzymes mediate sulfation, another important conjugation reaction. Indoxyl, for instance, is largely excreted as indoxyl sulfate.[3][4]
A comprehensive metabolic stability assessment must therefore consider both Phase I and Phase II pathways.
In Vitro Assessment Strategies: A Comparative Overview
In vitro models are indispensable tools for screening compounds early in the drug discovery process.[10] The two most common systems are liver microsomes and hepatocytes. The choice between them depends on the specific question being asked.
| Feature | Liver Microsomes | Cryopreserved Hepatocytes |
| Cellular Structure | Subcellular fractions (endoplasmic reticulum) | Intact, whole cells |
| Enzyme Content | Primarily Phase I (CYP) enzymes[2] | Full complement of Phase I and Phase II enzymes[11][12] |
| Cofactor Requirement | Exogenous cofactors required (e.g., NADPH)[2][13] | Endogenous cofactors present |
| Transport Mechanisms | Absent | Active uptake and efflux transporters present[11] |
| Predictive Power | Good for initial ranking of CYP-mediated metabolism | More physiologically relevant; better for predicting overall hepatic clearance[11][14] |
| Throughput & Cost | High throughput, lower cost | Lower throughput, higher cost |
The Overall Experimental Workflow
The following diagram illustrates the typical workflow for assessing metabolic stability, from initial screening to data analysis.
Caption: Workflow for assessing the metabolic stability of drug candidates.
Detailed Experimental Protocols
Trustworthiness in experimental science comes from robust, reproducible protocols. The following sections provide step-by-step methodologies for the key assays.
Protocol 1: Liver Microsomal Stability Assay
This assay is a cost-effective first-pass screen to evaluate a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.[15][16]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in a liver microsomal preparation.
Materials:
-
Pooled liver microsomes (human, rat, mouse, etc.)[13]
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)[17]
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[13]
-
Cold acetonitrile (ACN) with an internal standard (IS) for quenching[11]
-
96-well incubation plates and analytical plates
-
Incubator/shaker (37°C)
-
Centrifuge
Procedure:
-
Prepare Reagents: Thaw liver microsomes on ice. Prepare the final incubation buffer and the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare Compound Plate: Serially dilute the test compound stock to an intermediate concentration in buffer. The final concentration in the incubation is typically 1 µM.[2]
-
Initiate the Reaction:
-
In the incubation plate, combine the liver microsomes (final protein concentration typically 0.5 mg/mL) and phosphate buffer.[2]
-
Add the test compound to the wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.[16]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The "zero-minute" time point is sampled immediately by transferring an aliquot to a quenching plate.
-
Causality Check: NADPH is an essential cofactor for CYP450 enzymes.[2] Without it, Phase I metabolism will not occur. This is why a "minus cofactor" control is often included to check for non-enzymatic degradation.
-
-
Time-Course Incubation: Incubate the plate at 37°C with shaking. At subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), transfer aliquots from the incubation plate to a quenching plate.[2][16]
-
Quench the Reaction: The quenching plate contains cold acetonitrile with a suitable internal standard. The cold solvent immediately stops the enzymatic reaction and precipitates the microsomal proteins.[11][16]
-
Causality Check: Protein precipitation is crucial to prevent the large protein molecules from interfering with the downstream LC-MS/MS analysis.
-
-
Sample Preparation: Centrifuge the quenched plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated protein.[16]
-
Analysis: Transfer the supernatant to a new analytical plate and analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.[16]
Protocol 2: Hepatocyte Stability Assay
This assay provides a more physiologically relevant model by using intact liver cells, which contain the full complement of metabolic enzymes and cofactors.[11][14]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) in a suspension of cryopreserved hepatocytes.
Materials:
-
Cryopreserved hepatocytes (human, rat, etc.)[12]
-
Hepatocyte incubation medium (e.g., Williams' Medium E)[19]
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
All other materials as listed in the microsomal protocol.
Procedure:
-
Prepare Hepatocytes: Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath. Transfer to pre-warmed incubation medium and perform a cell count and viability assessment (e.g., via Trypan Blue exclusion). Centrifuge to pellet the cells and resuspend in fresh medium to the desired cell density (e.g., 0.5 or 1.0 x 10^6 viable cells/mL).[20]
-
Equilibrate Cells: Pre-incubate the hepatocyte suspension at 37°C in a shaking water bath or incubator for 10-15 minutes to allow the cells to recover.[20]
-
Initiate the Reaction: Add the test compound (final concentration typically 1-3 µM) to the hepatocyte suspension to start the reaction.[12]
-
Causality Check: Unlike microsomes, hepatocytes are intact cells. This means the assay also accounts for the compound's ability to permeate the cell membrane to reach the metabolic enzymes, providing a more comprehensive assessment.[11]
-
-
Time-Course Incubation: At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take aliquots of the cell suspension and add them to a quenching solution of cold acetonitrile with an internal standard.[12][21]
-
Sample Preparation and Analysis: Follow steps 6 and 7 from the microsomal stability protocol.
Data Analysis and Interpretation
The primary data from these assays is the disappearance of the parent compound over time.
-
Quantification: The peak area of the parent compound is normalized to the peak area of the internal standard at each time point.
-
Calculation: The percentage of the parent compound remaining at each time point is calculated relative to the zero-minute time point.
-
Plotting: A semi-log plot of the natural logarithm (ln) of the % parent compound remaining versus time is generated.[17]
-
Half-Life (t½): The slope of the linear regression from the semi-log plot corresponds to the elimination rate constant (k). The half-life is calculated as: t½ = 0.693 / k [17]
-
Intrinsic Clearance (CLint): The in vitro intrinsic clearance is calculated, which represents the volume of medium cleared of the drug per unit of time per unit of protein (microsomes) or number of cells (hepatocytes).[16][21]
Analytical Methodologies: The Power of LC-MS/MS
The gold standard for quantifying drugs and their metabolites in complex biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[18] This technique offers exceptional sensitivity and specificity.[18][22]
-
Liquid Chromatography (LC): The sample extract is first passed through an HPLC column (e.g., a C18 column). This separates the parent compound from its metabolites and other matrix components based on their physicochemical properties.[16][23]
-
Mass Spectrometry (MS/MS): The separated components enter the mass spectrometer.
-
Ionization: Molecules are ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[24]
-
First Mass Analyzer (Q1): Selects the specific mass-to-charge ratio (m/z) of the parent ion (the compound of interest).
-
Collision Cell (Q2): The selected ions are fragmented by collision with an inert gas.
-
Second Mass Analyzer (Q3): Selects a specific fragment ion characteristic of the parent compound.
-
This process, known as Multiple Reaction Monitoring (MRM), is highly selective and allows for precise quantification even at very low concentrations.[11]
Structure-Metabolic Stability Relationships (SMSR) in Indole Derivatives
The metabolic stability of an indole derivative is not static; it is profoundly influenced by the nature and position of its substituents.[1][25] Understanding these relationships is key to rationally designing more stable analogues.
Potential Metabolic Pathways for Indole Derivatives
The diagram below illustrates the general metabolic fate of an indole core, highlighting the key enzymatic players.
Caption: General Phase I and Phase II metabolic pathways for indole compounds.
Guiding Principles for Optimization:
-
Blocking Metabolic Hotspots: If a particular position on the indole ring is identified as a primary site of metabolism (a "metabolic hotspot"), introducing a substituent at that position can block the enzymatic reaction. For example, replacing a hydrogen with a fluorine or a methyl group can sterically hinder the approach of a CYP enzyme.
-
Modulating Electronic Properties: The electronic nature of substituents can influence the susceptibility of the indole ring to oxidation.
-
Electron-Withdrawing Groups (EWGs): Groups like halogens (e.g., the chloro groups on the target scaffold) or cyano groups can make the aromatic ring more electron-deficient and potentially less prone to oxidation.[26]
-
Electron-Donating Groups (EDGs): Groups like methoxy or hydroxyl groups can make the ring more electron-rich, sometimes increasing its liability to oxidation.[26]
-
-
N-Substitution: The indole nitrogen (N1) is another potential site for metabolism. Substituting the N-H with a small alkyl group can sometimes improve stability, but this must be balanced against potential changes in target affinity.
The table below summarizes how different substituents can impact the metabolic stability of indole-based compounds.
| Substituent Position | Type of Group | General Effect on Metabolic Stability | Rationale |
| C3-Position | Electron-Withdrawing (EWG) | Often increases stability[26] | Reduces electron density of the pyrrole ring, making it less susceptible to oxidation. |
| C3-Position | Electron-Donating (EDG) | Can decrease stability[26] | Increases electron density, potentially creating a "soft spot" for CYP-mediated attack. |
| C5-Position | Methoxy (OMe) vs. Hydroxy (OH) | Methoxy generally more stable[25] | The hydroxyl group is a direct handle for Phase II glucuronidation, leading to rapid clearance. |
| Metabolic Hotspot | Halogen (e.g., F) or Methyl | Generally increases stability | Sterically blocks the site from enzymatic access. |
For the this compound scaffold, the two chloro groups likely confer a degree of metabolic stability by withdrawing electron density. However, the remaining positions on the benzene ring and the N-H group are potential sites for metabolism. A systematic comparison of derivatives with substitutions at these positions, using the assays described above, is the most effective strategy to identify candidates with an optimal pharmacokinetic profile.
Conclusion
Assessing the metabolic stability of this compound derivatives is a critical, multi-step process. It begins with understanding the fundamental metabolic pathways of the indole scaffold, primarily CYP-mediated oxidation and UGT-mediated conjugation. The strategic use of in vitro tools, starting with the high-throughput liver microsomal assay and progressing to the more physiologically relevant hepatocyte assay, allows for a robust characterization of a compound's metabolic liabilities.[13][14] Coupled with powerful analytical techniques like LC-MS/MS, these experiments provide the quantitative data—half-life and intrinsic clearance—needed to rank-order compounds and guide the next steps in drug design. By systematically evaluating how structural modifications impact these parameters, researchers can rationally design indole derivatives with improved metabolic stability, increasing the probability of developing a successful clinical candidate.
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Technical Evaluation Guide: Methyl 4,5-dichloro-1H-indole-2-carboxylate Analogs
Executive Summary & Strategic Positioning
Methyl 4,5-dichloro-1H-indole-2-carboxylate is a high-value scaffold in medicinal chemistry, primarily utilized as a precursor for GluN2B-selective NMDA receptor antagonists and, more recently, as a core pharmacophore for dual EGFR/CDK2 kinase inhibitors .[1]
While the 4,6-dichloro isomer (a precursor to Gavestinel) has historically dominated the neuroprotective landscape, the 4,5-dichloro analog offers a distinct steric and electronic profile.[1] This guide evaluates the 4,5-dichloro series against its primary alternatives, focusing on binding affinity, metabolic stability, and cellular permeability.[1]
Key Technical Insight: The Ester vs. Acid Dynamic
Critical Note: In cell-free binding assays (e.g., radioligand displacement), the methyl ester moiety often masks the carboxylic acid required for salt-bridge interactions with receptor cationic residues (e.g., Arg260 in the NMDA glycine site).[1] Therefore, the methyl ester functioning primarily as a prodrug in cell-based assays (improving membrane permeability) or as a synthetic intermediate.[1] Data interpretation must distinguish between enzymatic hydrolysis (intracellular) and direct receptor affinity. [1]
Comparative Performance Matrix
The following table contrasts the 4,5-dichloro analog series against the industry-standard 4,6-dichloro (Gavestinel-like) and the mono-substituted 5-chloro series (Kinase focused).
| Feature | 4,5-Dichloro Analogs (Subject) | 4,6-Dichloro Analogs (Alternative) | 5-Chloro Analogs (Alternative) |
| Primary Target | NMDA (Glycine Site) / EGFR Kinase | NMDA (Glycine Site) | EGFR / CDK2 / Tubulin |
| Electronic Effect | Electron-withdrawing (strong); reduces pKa of indole NH.[1] | Electron-withdrawing; optimized for Gly-site pocket.[1] | Moderate withdrawal; balanced solubility. |
| Metabolic Stability | High. Blocks C5 oxidation (major metabolic soft spot).[1] | Moderate. C5 position is open to hydroxylation. | Low to Moderate. |
| Steric Profile | Bulky "Left-Hand" quadrant; affects narrow pocket fit. | Linear/Planar fit; optimized for GluN1/GluN2B interface. | Less sterically demanding; fits diverse kinases. |
| Lipophilicity (cLogP) | High (~3.8 - 4.2 for ester).[1] | High (~3.8 - 4.2).[1] | Moderate (~3.0).[1] |
| In Vitro Potency | IC50: 50–200 nM (Optimized deriv.)[1] | IC50: 5–50 nM (Gavestinel) | IC50: 30–90 nM (Anticancer) |
Mechanism of Action & SAR Logic
The biological activity of indole-2-carboxylates hinges on the interaction between the indole core and the target protein's hydrophobic pockets.
Structural Activity Relationship (SAR) Visualization
The diagram below illustrates the decision logic when selecting between the 4,5-dichloro and 4,6-dichloro scaffolds based on the target binding pocket.
Caption: SAR decision tree comparing 4,5-dichloro vs. 4,6-dichloro substitutions based on therapeutic target.
Experimental Protocols (Self-Validating Systems)
To evaluate the this compound analogs, two distinct assays are required: one for the ester (cellular permeability/viability) and one for the hydrolyzed acid (receptor binding).[1]
Protocol A: In Vitro Hydrolysis & Binding Preparation
Rationale: The methyl ester is likely inactive in cell-free binding assays. This step ensures you are testing the active pharmacophore.
-
Reagent Prep: Dissolve this compound (10 mM) in DMSO.
-
Hydrolysis: Add 1M LiOH (2 eq) and stir in THF:H2O (3:1) at 60°C for 4 hours.
-
Validation (TLC): Monitor disappearance of the ester spot (Rf ~0.6 in Hex:EtOAc 7:3) and appearance of the acid (baseline).[1]
-
Neutralization: Acidify with 1M HCl to pH 3, extract with EtOAc.
-
Use Case: Use the resulting free acid for the NMDA Glycine Site Binding Assay (Protocol B). Use the original ester for Cell Viability (Protocol C).
Protocol B: NMDA Receptor (Glycine Site) Radioligand Binding
Standard of Reference: [3H]-MDL 105,519 displacement.[1]
-
Membrane Prep: Rat cerebral cortex homogenates (rich in GluN1/GluN2B).[1]
-
Incubation:
-
Equilibrium: Incubate for 60 mins at 4°C (reduces receptor degradation).
-
Filtration: Rapid vacuum filtration over GF/B glass fiber filters pre-soaked in 0.3% PEI.
-
Data Analysis: Plot % Displacement vs. Log[Concentration]. Calculate Ki using the Cheng-Prusoff equation.
-
Success Criterion: Ki < 100 nM indicates a potent lead.
-
Protocol C: Antiproliferative MTT Assay (Cancer Cell Lines)
Rationale: Evaluates the methyl ester's ability to permeate cells and inhibit kinase targets (e.g., EGFR in A549 cells).
-
Cell Seeding: Seed A549 (Lung) or MCF-7 (Breast) cells at 5,000 cells/well in 96-well plates. Incubate 24h.
-
Treatment: Treat with this compound (Ester form) at serial dilutions (0.1 – 100 µM).
-
Incubation: 48 to 72 hours at 37°C, 5% CO2.
-
Development: Add MTT reagent (5 mg/mL), incubate 4h. Solubilize formazan crystals with DMSO.
-
Readout: Absorbance at 570 nm.
-
Success Criterion: GI50 (Growth Inhibition 50%) < 10 µM suggests active intracellular engagement.[1]
-
Synthesis & Pathway Workflow
The following diagram outlines the standard synthetic workflow to generate the 4,5-dichloro analogs from the methyl ester, highlighting the divergence points for creating amides (common in anticancer drugs) vs. acids (common in neuroprotective agents).
Caption: Synthetic divergence from the methyl ester precursor to bioactive acid, amide, and heterocyclic analogs.[1]
References
-
Synthesis and Biological Activity of Functionalized Indole-2-carboxylates. Source: PubMed / National Institutes of Health. Relevance: details the conversion of dichloro-indole-carboxylates into triazino-indoles and their antimicrobial evaluation.
-
Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate Derivatives. Source: MDPI (Molecules).[1] Relevance: Provides comparative data for 5-chloro vs. other substituted indoles in EGFR/BRAF inhibition assays.
-
Discovery of New 5-Substituted-indole-2-carboxamides as Dual EGFR/CDK2 Inhibitors. Source: RSC Medicinal Chemistry. Relevance: Establishes the protocol for antiproliferative assays and kinase inhibition for this scaffold.
-
Design, Synthesis and Biological Evaluation of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Inhibitors. Source: PubMed Central. Relevance: Validates the indole-2-carboxylic acid scaffold for viral enzyme inhibition and Mg2+ chelation mechanisms.[3][4]
-
Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives. Source: ACS Omega. Relevance: Discusses the impact of 4-chloro and 4,5-dichloro substitutions on cytotoxicity against HCT-116 and HeLa cell lines. [1]
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comparison of synthetic routes for producing chlorinated indole-2-carboxylates
Chlorinated indole-2-carboxylates are a class of heterocyclic compounds of significant interest to the pharmaceutical and agrochemical industries. Their unique structural motif serves as a versatile scaffold in the development of a wide range of biologically active agents, including inhibitors of HIV non-nucleoside reverse transcriptase and potent antiproliferative compounds.[1][2] The strategic placement of chlorine atoms on the indole ring can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparison of the primary synthetic routes to these valuable compounds, offering field-proven insights and experimental data to aid researchers in selecting the most appropriate methodology for their specific needs.
Introduction to Synthetic Strategies
The synthesis of chlorinated indole-2-carboxylates can be broadly categorized into three main strategies, each with its own set of advantages and limitations:
-
Late-Stage Electrophilic Chlorination: This approach involves the direct chlorination of a pre-formed indole-2-carboxylate ring. It is often the most direct route but can be plagued by issues of regioselectivity.
-
Convergent Fischer Indole Synthesis: A classic and robust method, this strategy builds the indole ring from a chlorinated arylhydrazine and a pyruvate derivative, offering excellent control over the chlorine atom's position.[3][4]
-
Modern Palladium-Catalyzed Annulation: These methods construct the indole ring through carbon-nitrogen and carbon-carbon bond formation, often from readily available chlorinated anilines, providing flexibility and broad substrate scope.[5][6]
The choice of strategy is dictated by factors such as the desired chlorine substitution pattern, the availability of starting materials, scalability, and tolerance to other functional groups.
Caption: High-level overview of the three primary synthetic strategies.
Strategy 1: Late-Stage Electrophilic Chlorination
Direct chlorination of the indole-2-carboxylate core is conceptually the simplest approach. The electron-rich nature of the indole ring makes it susceptible to electrophilic attack. However, this reactivity also presents the primary challenge: controlling the site of chlorination (regioselectivity). The C3 position is the most nucleophilic and typically reacts first, which may not be the desired outcome.
Causality Behind Experimental Choices: The choice of chlorinating agent is critical. Reagents like N-chlorosuccinimide (NCS) are often preferred over harsher reagents like chlorine gas or sulfuryl chloride (SO₂Cl₂) because they are solid, easier to handle, and tend to provide cleaner reactions with fewer side products. The reaction solvent can also influence selectivity; polar aprotic solvents like DMF or acetonitrile are common. To achieve chlorination at other positions (e.g., C2, C4, C5, C6, C7), a directing group strategy is often necessary. This involves installing a removable group on the indole nitrogen that sterically or electronically guides the chlorinating agent to the desired position.[7][8]
Trustworthiness of the Protocol: A self-validating protocol for electrophilic chlorination must include in-process controls, such as TLC or LC-MS, to monitor the consumption of starting material and the formation of regioisomers. Purification by column chromatography is almost always required to isolate the desired chlorinated indole from other isomers and di-chlorinated byproducts.
Representative Protocol: C3-Chlorination with NCS
-
Dissolution: Dissolve ethyl indole-2-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add N-chlorosuccinimide (NCS, 1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the C3-chloro-indole-2-carboxylate.
Strategy 2: Fischer Indole Synthesis
The Fischer indole synthesis is a powerful and reliable method for constructing the indole nucleus, first discovered by Emil Fischer in 1883.[3][9] This method involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound (in this case, an ethyl pyruvate derivative).[10] Its major advantage is the unambiguous placement of substituents on the benzene ring, as their position is pre-determined by the choice of the starting chlorinated phenylhydrazine.
Causality Behind Experimental Choices: The reaction proceeds via a[5][5]-sigmatropic rearrangement of the protonated hydrazone.[3][10] The choice of acid catalyst is crucial for driving this rearrangement. Brønsted acids like sulfuric acid or polyphosphoric acid (PPA), and Lewis acids like zinc chloride (ZnCl₂), are commonly used.[9] The reaction is often heated to facilitate the cyclization and subsequent elimination of ammonia to form the aromatic indole ring.[10] The synthesis of the required chlorinated phenylhydrazine precursor is a key consideration for this route.
Trustworthiness of the Protocol: The Fischer synthesis is generally high-yielding and produces a single regioisomer with respect to the chlorine's position on the benzene ring. The reaction's endpoint is often indicated by the cessation of ammonia evolution. The product typically precipitates upon cooling or neutralization and can be purified by recrystallization, making this a robust and scalable method.
Caption: Simplified mechanism of the Fischer Indole Synthesis.
Representative Protocol: Synthesis of Ethyl 5-chloro-1H-indole-2-carboxylate
-
Hydrazone Formation: Suspend (4-chlorophenyl)hydrazine hydrochloride (1.0 eq) and ethyl pyruvate (1.1 eq) in ethanol (0.5 M).
-
Reaction Initiation: Heat the mixture to reflux for 1-2 hours. The formation of the hydrazone is typically observed as a color change or precipitation.
-
Cyclization: Cool the mixture slightly and add a catalyst, such as polyphosphoric acid or anhydrous ZnCl₂ (1.5 eq).
-
Heating: Heat the reaction mixture to 100-140 °C (depending on the catalyst) for 2-4 hours.
-
Workup: Cool the reaction to room temperature and carefully quench with ice-water. If an acid like PPA was used, neutralize the mixture with a base (e.g., NaOH solution) until basic.
-
Isolation & Purification: Collect the resulting precipitate by filtration, wash thoroughly with water, and dry. Recrystallize the crude solid from an appropriate solvent (e.g., ethanol/water) to yield the pure product.[11]
Strategy 3: Modern Palladium-Catalyzed Annulation
Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and indoles are no exception. Palladium-catalyzed methods offer a flexible and efficient means to construct the indole ring from simple, readily available precursors. A notable example is the direct annulation of a substituted 2-chloroaniline with a ketone.[5] This approach avoids the often unstable hydrazine intermediates of the Fischer synthesis.
Causality Behind Experimental Choices: These reactions typically proceed through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Cl bond of the aniline, followed by coordination and deprotonation of the ketone to form an enolate. Subsequent reductive elimination forms the C-N bond and regenerates the catalyst. The choice of ligand for the palladium catalyst is critical for reaction efficiency, with bulky phosphine ligands like tBu₃P often being effective.[5] A base, such as potassium phosphate (K₃PO₄), is required to facilitate the deprotonation steps.
Trustworthiness of the Protocol: These methods are often highly tolerant of various functional groups on both the aniline and ketone partners. While the catalyst systems can be expensive, they often provide high yields under relatively mild conditions. The protocol's reliability hinges on the purity of reagents and the rigorous exclusion of oxygen, as Pd(0) catalysts are air-sensitive.
Comparative Analysis
| Feature | Strategy 1: Electrophilic Chlorination | Strategy 2: Fischer Indole Synthesis | Strategy 3: Pd-Catalyzed Annulation |
| Regiocontrol | Poor (typically C3); requires directing groups for other positions. | Excellent; defined by the starting chlorinated phenylhydrazine. | Excellent; defined by the starting ortho-haloaniline.[5] |
| Starting Materials | Indole-2-carboxylate, chlorinating agent. | Chlorinated phenylhydrazine, pyruvate ester. | Chlorinated o-haloaniline, ketone/alkyne.[5] |
| Scalability | Moderate; purification can be challenging on a large scale. | High; often involves precipitation/recrystallization. | Moderate to High; catalyst cost can be a factor. |
| Functional Group Tolerance | Moderate; sensitive groups may react with the chlorinating agent. | Good; tolerates a wide range of substituents on the ring. | Excellent; very broad substrate scope reported.[5] |
| Key Advantage | Atom economical and direct. | Robust, predictable, and highly scalable. | High flexibility and functional group tolerance. |
| Key Disadvantage | Poor regioselectivity, potential for over-chlorination. | Requires synthesis of potentially unstable hydrazine precursors.[12] | Higher cost of catalyst and ligands; air-sensitive. |
Conclusion
The synthesis of chlorinated indole-2-carboxylates can be achieved through several effective strategies.
-
Late-stage electrophilic chlorination is the most direct route but is hampered by a general lack of regiocontrol, making it most suitable for C3-chlorination or when a directing-group strategy is feasible.
-
The Fischer indole synthesis remains the gold standard for applications requiring unambiguous control of the chlorine's position on the benzene ring. Its robustness and scalability make it a workhorse in both academic and industrial settings.[4]
-
Palladium-catalyzed annulation methods represent the modern, flexible approach. They offer superior functional group tolerance and are ideal for library synthesis and the preparation of complex, polyfunctionalized targets where other methods might fail.[5]
The optimal choice depends on a careful evaluation of the target molecule's specific structure, the scale of the synthesis, and the resources available. By understanding the underlying chemical principles and practical considerations of each route, researchers can confidently select and execute the most efficient path to these important synthetic building blocks.
References
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]
-
Nazaré, M., Schneider, C., Lindenschmidt, A., & Will, D. W. (2004). A Flexible, Palladium-Catalyzed Indole and Azaindole Synthesis by Direct Annulation of Chloroanilines and Chloroaminopyridines with Ketones. Angewandte Chemie International Edition, 43(34), 4526-4528. Retrieved from [Link]
-
Rosas-Garcia, V. M., Quintanilla-Licea, R., & Longoria, F. E. (n.d.). The Fischer Indole Synthesis: A Semiempirical Study. Retrieved from [Link]
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Li, Z., et al. (2015). Cu-mediated direct regioselective C-2 chlorination of indoles. Organic & Biomolecular Chemistry, 13(34), 9001-9005. Retrieved from [Link]
-
Al-Suwaidan, I. A., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules, 28(3), 1233. Retrieved from [Link]
-
Ma, Y., et al. (2022). Copper-catalyzed regioselective C2–H chlorination of indoles with para-toluenesulfonyl chloride. Organic & Biomolecular Chemistry, 20(23), 4815-4825. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Williams, T. M., et al. (2010). Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate: A Key Intermediate in the Preparation of an HIV NNRTI Candidate. Organic Process Research & Development, 14(5), 1197-1201. Retrieved from [Link]
-
Wang, D., et al. (2014). Rhodium-Catalyzed Regioselective C–H Chlorination of 7-Azaindoles Using 1,2-Dichloroethane. Organic Letters, 16(20), 5442-5445. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the chlorination of indoles 1. Retrieved from [Link]
-
Al-Suwaidan, I. A., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2212353. Retrieved from [Link]
-
ResearchGate. (2015). Cu-Mediated Direct Regiose-lective C-2 Chlorination of Indoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3‐Chloroindoles via Palladium‐Catalyzed Chlorocyclization of Unmasked 2‐Alkynylanilines. Retrieved from [Link]
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Wang, D., et al. (2011). Palladium-/Copper-Catalyzed Regioselective Amination and Chloroamination of Indoles. Organic Letters, 13(15), 4060-4063. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Retrieved from [Link]
-
ACS Publications. (n.d.). Indole-2-carboxamides Optimization for Antiplasmodial Activity. Retrieved from [Link]
-
Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. Retrieved from [Link]
-
Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621-6622. Retrieved from [Link]
-
Raju, G.N., et al. (2016). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine, 2(4), 437-441. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. Retrieved from [Link]
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ACS Publications. (n.d.). Indole-2-carboxamides Optimization for Antiplasmodial Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic routes for derivatives of indole 2-carboxamide (molecules.... Retrieved from [Link]
-
ScienceDirect. (n.d.). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]
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MDPI. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Retrieved from [Link]
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LOCKSS. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]
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Comparative Guide: Alternatives to Methyl 4,5-dichloro-1H-indole-2-carboxylate in Drug Design
This guide provides a technical comparison of alternatives to methyl 4,5-dichloro-1H-indole-2-carboxylate , a specific scaffold intermediate often utilized in the development of NMDA receptor antagonists (glycine site), antiviral agents, and antimicrobial compounds.
Executive Summary
This compound (CAS 144989-28-8) serves as a critical building block for introducing the 4,5-dichloroindole pharmacophore . While effective in establishing hydrophobic contacts in targets like the NMDA receptor glycine site or the HCV NS5B polymerase, this scaffold often faces challenges regarding metabolic liability (ester hydrolysis) , solubility , and sub-optimal potency compared to its isomers.
This guide analyzes three strategic alternatives:
-
Isomeric Tuning (The 4,6-Dichloro Shift): For enhanced potency and lipophilic fit.[1]
-
Bioisosteric Replacement (Ester
Amide/Tetrazole): For metabolic stability.[2][3] -
Scaffold Hopping (Indole
Benzimidazole): For improved physicochemical properties and IP novelty.
Part 1: Isomeric Tuning – The 4,6-Dichloro Alternative
In many medicinal chemistry campaigns, particularly those targeting the NMDA receptor or Mycobacterium tuberculosis (MmpL3) , the 4,6-dichloro substitution pattern has consistently demonstrated superior biological activity compared to the 4,5-dichloro analog.
Mechanistic Rationale
-
Hydrophobic Pocket Fit: The 4,6-dichloro substitution creates a wider hydrophobic span across the indole phenyl ring, often filling the hydrophobic pockets of targets (e.g., the hydrophobic region near Phe92 in the NMDA glycine site) more efficiently than the clustered 4,5-dichloro pattern.
-
Electronic Effects: The 6-chloro substituent exerts a stronger inductive effect on the indole nitrogen (N1), modulating the pKa and hydrogen bond donor capability of the NH group, which is crucial for binding.
Performance Comparison Data
Data synthesized from NMDA glycine site and Anti-TB (MmpL3) SAR studies.
| Feature | This compound | Methyl 4,6-dichloro-1H-indole-2-carboxylate | Outcome |
| NMDA Glycine Affinity ( | ~7.2 - 7.5 | 8.5 (e.g., GV150526) | 4,6-isomer shows ~10x higher affinity. |
| Anti-TB Potency (MIC) | > 2.8 µM | 0.32 µM | 4,6-isomer is significantly more potent against M. tuberculosis. |
| Lipophilicity (ClogP) | ~6.5 | ~7.6 | 4,6-isomer is more lipophilic, aiding membrane permeability in CNS/bacterial targets. |
Experimental Protocol: Synthesis of the 4,6-Dichloro Alternative
To access the 4,6-dichloro alternative, a modified Fischer Indole Synthesis is recommended over the Reissert method often used for the 4,5-isomer.
Protocol:
-
Reagents: 3,5-Dichloroaniline (1.0 eq), Ethyl pyruvate (1.1 eq), Sodium nitrite (1.1 eq), HCl (conc), SnCl2 (2.5 eq), Polyphosphoric acid (PPA).
-
Step 1 (Hydrazone Formation): Diazotize 3,5-dichloroaniline at 0°C with NaNO2/HCl. Reduce in situ with SnCl2 to the hydrazine hydrochloride.
-
Step 2 (Condensation): Reflux the hydrazine with ethyl pyruvate in ethanol to form the hydrazone.
-
Step 3 (Cyclization): Heat the hydrazone in PPA at 110°C for 3 hours.
-
Step 4 (Purification): Quench with ice water. The 4,6-dichloro isomer precipitates (major product due to symmetry of 3,5-dichloroaniline). Recrystallize from ethanol.
Part 2: Bioisosteric Replacement – Stabilizing the C2 Position
The "methyl ester" at the C2 position is metabolically labile, rapidly hydrolyzed by esterases to the free acid. While the acid is often the active species, the ester is a poor drug candidate. Replacing the ester with a Carboxamide or Tetrazole retains the carbonyl geometry while improving metabolic stability.
Strategic Logic
-
Amides (Indole-2-carboxamides): Maintain the hydrogen bond acceptor motif but resist rapid hydrolysis. They are critical for Cannabinoid Receptor 2 (CB2) agonists and Antimalarials .
-
Tetrazoles: A non-classical bioisostere for the carboxylic acid/ester.[3] It offers a similar pKa (~5) to the acid but with higher lipophilicity and metabolic resistance.
Decision Logic Diagram
The following diagram illustrates the decision process for selecting the appropriate C2-modification based on the target tissue and stability requirements.
Figure 1: Strategic decision tree for optimizing the 4,5-dichloroindole scaffold.
Part 3: Scaffold Hopping – The Benzimidazole Alternative
When the indole scaffold suffers from oxidative metabolism (at C3) or IP crowding, the 5,6-dichlorobenzimidazole-2-carboxylate is a validated scaffold hop.
Advantages
-
H-Bonding: The additional Nitrogen at position 3 (N3) acts as a hydrogen bond acceptor, potentially picking up new interactions in the binding pocket that the indole C3-H cannot.
-
Solubility: Benzimidazoles generally possess lower LogP and better aqueous solubility than their indole counterparts.
-
Synthetic Accessibility: Formed readily from 4,5-dichlorophenylenediamine, avoiding the sometimes capricious Fischer cyclization.
Comparative Properties
| Property | 4,5-Dichloroindole | 5,6-Dichlorobenzimidazole | Benefit of Alternative |
| H-Bond Acceptors | 2 (C=O, Ester O) | 3 (C=O, Ester O, N3) | Additional vector for binding. |
| Metabolic Site | C3 (Oxidation prone) | N/A (No C3) | Elimination of a major metabolic soft spot. |
| pKa (NH) | ~16 | ~12 | More acidic NH; stronger H-bond donor. |
References
-
Di Fabio, R., et al. (1997). "Substituted Indole-2-carboxylates as in Vivo Potent Antagonists Acting at the Strychnine-Insensitive Glycine Binding Site."[4] Journal of Medicinal Chemistry.
-
Al-Joundi, A., et al. (2021). "Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis." RSC Advances.
-
Kozikowski, A. P., et al. (2023). "Indole-2-carboxamides Optimization for Antiplasmodial Activity." Journal of Medicinal Chemistry.
-
Vertex Pharmaceuticals. (1999). "GV150526: A potent, water-soluble glycine antagonist." Drug Development Research.
-
Ballatore, C., et al. (2013). "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem.
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- 2. researchgate.net [researchgate.net]
- 3. drughunter.com [drughunter.com]
- 4. pubs.acs.org [pubs.acs.org]
Comparative Guide: Cross-Reactivity & Selectivity of Methyl 4,5-Dichloro-1H-Indole-2-Carboxylate Based Compounds
Executive Summary
Methyl 4,5-dichloro-1H-indole-2-carboxylate is a critical scaffold in medicinal chemistry, primarily serving as a synthetic precursor or prodrug for 4,5-dichloro-1H-indole-2-carboxylic acid . While the free acid is historically categorized as a competitive antagonist at the NMDA receptor glycine site (GluN1 subunit) , recent proteomic profiling has revealed significant off-target activities, most notably against 3-phosphoglycerate dehydrogenase (PHGDH) and potential modulation of the Aryl Hydrocarbon Receptor (AhR) .
This guide provides a rigorous technical comparison of this compound against standard alternatives (e.g., 7-Chlorokynurenic acid, GV150526, and Quinoxalinediones). It addresses the critical need for selectivity profiling in neuropharmacology and oncology research, ensuring that observed phenotypes are correctly attributed to the intended target.
Mechanism of Action & Chemical Identity
The Ester-Acid Dichotomy
Researchers must distinguish between the methyl ester and the free acid . The methyl ester is lipophilic and cell-permeable but typically lacks high affinity for the NMDA glycine site until hydrolyzed by intracellular esterases.
-
This compound (Prodrug/Intermediate): High membrane permeability; potential for non-specific hydrophobic interactions.
-
4,5-dichloro-1H-indole-2-carboxylic acid (Active Species): High affinity for the strychnine-insensitive glycine binding site on the GluN1 subunit of NMDA receptors.
Binding Dynamics
The indole-2-carboxylate core mimics the glycine structure, allowing the carboxylate group to form an ion pair with Arg260 in the GluN1 subunit. The dichloro-substitution at positions 4 and 5 provides hydrophobic bulk that displaces water molecules within the binding pocket, although the 4,6-dichloro isomer (e.g., GV150526) is generally more potent due to optimal steric fit in the "northeast" region of the binding site.
Figure 1: Bioactivation pathway and divergent pharmacological targets of the 4,5-dichloroindole scaffold.
Comparative Cross-Reactivity Profile
Selectivity vs. NMDA Receptor Antagonists
The primary utility of indole-2-carboxylates is their selectivity for the Glycine site over the Glutamate site and AMPA/Kainate receptors .
Table 1: Selectivity Profile of Indole-Based vs. Alternative Antagonists
| Compound Class | Representative Agent | NMDA Glycine Site ( | AMPA/Kainate ( | Selectivity Ratio | Primary Cross-Reactivity Risk |
| Indole-2-carboxylates | 4,5-dichloro-indole-2-COOH | 10 - 100 nM * | > 10,000 nM | > 100-fold | PHGDH, AhR, Integrase |
| Indole-2-carboxylates | GV150526 (4,6-dichloro) | 0.8 nM | > 10,000 nM | > 10,000-fold | Minimal (Highly Optimized) |
| Kynurenates | 7-Chlorokynurenic Acid (7-CKA) | 30 - 60 nM | > 100,000 nM | > 1,000-fold | Kainate Receptors (Weak) |
| Quinoxalinediones | CNQX / DNQX | ~300 nM | 40 - 100 nM | < 1-fold | High (Potent AMPA Antagonist) |
| Pyrrolidinones | HA-966 | ~10,000 nM | Inactive | N/A | Low Potency (Partial Agonist) |
*Note: The 4,5-dichloro isomer is typically 10-50x less potent than the optimized 4,6-dichloro isomer (GV150526) but retains the scaffold's selectivity profile.
Emerging Cross-Reactivity: Metabolic Enzymes (PHGDH)
Recent studies and patent filings (e.g., WO2017156177) have identified 4,5-dichloroindole-2-carboxylates as inhibitors of 3-phosphoglycerate dehydrogenase (PHGDH) , a key enzyme in serine biosynthesis.
-
Implication: If used in cancer cell lines (which often overexpress PHGDH), observed anti-proliferative effects may be due to serine starvation rather than NMDA receptor modulation.
-
Differentiation: 7-CKA and CNQX do not typically inhibit PHGDH, making them safer controls if metabolic interference is a concern.
Experimental Protocols for Validation
To ensure data integrity, researchers must validate the specific activity of the methyl 4,5-dichloro compound in their system using the following self-validating protocols.
Protocol A: Radioligand Binding Assay (Selectivity Check)
Objective: Determine if the compound binds the Glycine site competitively.
-
Membrane Preparation: Prepare synaptic membranes from rat cerebral cortex (rich in NMDA receptors). Wash 4x to remove endogenous glycine.
-
Ligand: Use [3H]-MDL 105,519 (0.5 nM) as the specific glycine site probe.
-
Incubation:
-
Total Binding: Membrane + [3H]-Ligand + Buffer.
-
Non-Specific: Add 1 mM Glycine or 10 µM 5,7-dichlorokynurenic acid (DCKA).
-
Test: Add this compound (range: 1 nM to 100 µM).
-
-
Pre-incubation Step (Critical): If testing the methyl ester , pre-incubate with esterase-rich fraction (or liver microsomes) for 30 mins to generate the active acid. Without this,
values will be artificially high (low potency). -
Filtration: Harvest on GF/B filters pre-soaked in 0.3% PEI to reduce binding to the filter matrix.
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation.
Protocol B: Functional Cross-Reactivity Screening (PHGDH)
Objective: Rule out metabolic off-target effects in cellular assays.
-
Assay System: Recombinant human PHGDH enzyme assay monitoring NADH production (fluorescence: Ex 340nm / Em 460nm).
-
Substrate: 3-Phosphoglycerate (3-PG) and NAD+.
-
Control: Use NCT-503 (known PHGDH inhibitor) as a positive control.
-
Procedure:
-
Incubate enzyme with this compound (10 µM) for 15 min.
-
Initiate reaction with 3-PG.
-
Measure slope of NADH fluorescence over 20 min.
-
-
Interpretation: >50% inhibition indicates significant cross-reactivity. If positive, use 7-CKA as an alternative NMDA tool in metabolic studies.
Visualizing the Selectivity Workflow
The following decision tree assists in selecting the correct indole-based reagent and controlling for cross-reactivity.
Figure 2: Decision matrix for selecting indole-2-carboxylate antagonists based on cross-reactivity risks.
References
-
Di Fabio, R., et al. (1997). "Substituted analogues of GV150526 as potent glycine binding site antagonists in animal models of cerebral ischemia." Journal of Medicinal Chemistry.
-
Hood, W. F., et al. (1989). "Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor." Science.
-
Kemp, J. A., et al. (1988). "7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex." Proceedings of the National Academy of Sciences.
-
Mullard, A. (2017). "PHGDH inhibitors: Patent Review WO2017156177." World Intellectual Property Organization.
-
Grimwood, S., et al. (1992). "Characterization of the binding of [3H]MDL 105,519, a potent and selective glycine recognition site antagonist." Molecular Pharmacology.
Safety Operating Guide
methyl 4,5-dichloro-1H-indole-2-carboxylate proper disposal procedures
Executive Summary: The Halogenated Imperative
Methyl 4,5-dichloro-1H-indole-2-carboxylate is a halogenated indole ester commonly utilized as a pharmacophore intermediate in the synthesis of glycine/NMDA receptor antagonists. Unlike standard organic waste, the presence of chlorine atoms at the C4 and C5 positions dictates a strict Halogenated Organic Waste classification.
Operational Criticality: Improper disposal of this compound into non-halogenated streams or municipal drains is not merely a compliance violation; it creates downstream safety hazards. Incineration of chlorinated organics without specific flue gas scrubbing releases hydrochloric acid (HCl) and potential dioxins, damaging standard incinerators and violating emissions standards.
Hazard Profile & Chemical Compatibility
Before initiating disposal, you must validate the waste matrix.[1] This compound is generally stable but carries specific risks associated with its functional groups.
| Property | Specification | Operational Implication |
| Molecular Formula | High Halogen Content: Must be segregated from non-halogenated solvents to prevent "up-coding" of bulk waste. | |
| Functional Groups | Indole core, Ester, Aryl Chlorides | Hydrolysis Risk: Avoid mixing with strong bases (NaOH/KOH) in waste containers; hydrolysis yields the carboxylic acid and methanol, potentially altering waste pH and solubility. |
| GHS Classification | Irritant (H315, H319, H335) | PPE Requirement: Nitrile gloves and N95/P100 dust mask (if solid) are mandatory during transfer. |
| Reactivity | Stable Solid | Incompatibility: Strong oxidizers.[2][3] |
Pre-Disposal Segregation Strategy
The most common error in handling halogenated intermediates is cross-contamination. You must determine the physical state of your waste to select the correct stream.
The Segregation Logic (DOT Diagram)
Figure 1: Decision matrix for segregating this compound waste. Note that even if dissolved in a non-halogenated solvent (like Methanol), the presence of the solute forces the entire mixture into the Halogenated Stream.
Step-by-Step Disposal Protocol
Scenario A: Disposal of Solid Substance (Pure/Expired)
Context: You have expired building blocks or reaction precipitates.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar with a screw-top lid. Avoid metal containers due to potential corrosion from long-term hydrolysis/HCl off-gassing.
-
Transfer:
-
Labeling:
Scenario B: Disposal of Reaction Mixtures (Liquid)
Context: The compound is dissolved in mother liquor (e.g., DCM, Ethyl Acetate).
-
Solvent Compatibility Check:
-
If the solvent is Dichloromethane (DCM) : Pour directly into the "Halogenated Solvent Waste" carboy.
-
If the solvent is Ethyl Acetate/Methanol : You must still pour this into the "Halogenated Solvent Waste" carboy.
-
Scientific Rationale: Once a halogenated solute (>1-2%) is introduced to a non-halogenated solvent, the entire volume is technically classified as halogenated for incineration purposes. Mixing this into a "Non-Halogenated" drum (usually burned as fuel) can damage the incinerator.
-
-
Volume Management: Leave at least 10% headspace in the carboy to allow for vapor expansion.
Emergency Spill Response Procedures
In the event of a benchtop spill, immediate containment is required to prevent particulate spread.
Spill Response Workflow (DOT Diagram)
Figure 2: Operational workflow for managing dry or wet spills of the target compound.[3][7]
Critical Note on Cleaning: Do not use bleach (Sodium Hypochlorite) to clean the spill area immediately if the compound was in an acidic solution, though generally safe with the ester itself. Simple soap and water are effective for the final wash down after bulk removal.
Regulatory Classification & Compliance
Use the following data for your institutional waste manifest.
| Regulatory Body | Classification Code | Description |
| US EPA (RCRA) | Not P- or U-Listed | Falls under general Halogenated Organic Waste . If mixed with spent halogenated solvents (e.g., DCM), use code F002 . |
| EU Waste Code (EWC) | 07 01 03* | Organic halogenated solvents, washing liquids, and mother liquors. |
| DOT (Transport) | Not Regulated | (Unless in solution with a regulated solvent). Solid form is typically not DOT regulated for ground transport unless specific toxicity data dictates Class 6.1. |
Self-Validating System: To ensure your disposal choice is correct, check the waste container label.[4][6][8] If it says "Non-Halogenated" or "Flammable Liquids (No Halogens)," STOP . The presence of the two chlorine atoms in this compound makes it incompatible with that stream.
References
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Defined Hazardous Waste: Listed and Characteristic Wastes (RCRA). Retrieved from [Link]
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- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. mn.uio.no [mn.uio.no]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. bucknell.edu [bucknell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
